molecular formula C4H5BN2O3 B1318881 2-Hydroxypyrimidine-5-boronic acid CAS No. 373384-19-1

2-Hydroxypyrimidine-5-boronic acid

Cat. No.: B1318881
CAS No.: 373384-19-1
M. Wt: 139.91 g/mol
InChI Key: CUMUXKDXPIIDJE-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C4H5BN2O3 and its molecular weight is 139.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-oxo-1H-pyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O3/c8-4-6-1-3(2-7-4)5(9)10/h1-2,9-10H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMUXKDXPIIDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590502
Record name (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-19-1
Record name (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxypyrimidine-5-boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxypyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, detailed experimental protocols, and expected characterization data.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₄H₅BN₂O₃[1][2]
Molecular Weight 139.91 g/mol [1][2]
CAS Number 373384-19-1[1][2]
Appearance Expected to be a white to off-white solid
Pinacol Ester CAS 1073354-84-3[3][4]
Pinacol Ester Formula C₁₀H₁₅BN₂O₃[4]
Pinacol Ester MW 222.05 g/mol [4]

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxypyrimidine. The initial step involves the bromination of the pyrimidine ring at the 5-position, followed by a lithium-halogen exchange and subsequent borylation.

Synthesis_Pathway Start 2-Hydroxypyrimidine Intermediate 5-Bromo-2-hydroxypyrimidine Start->Intermediate Bromination Step1_reagents Hydrobromic Acid, Hydrogen Peroxide Product This compound Intermediate->Product Lithiation-Borylation Step2_reagents 1. n-Butyllithium, THF, -78 °C 2. Triisopropyl borate 3. Acidic Workup

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

This procedure outlines the bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine.[5][6]

Methodology:

  • In a reaction vessel, a mixture of 2-hydroxypyrimidine (1 mol) and 35% hydrobromic acid (2 mol equivalent of HBr) is prepared.

  • To this mixture, 30% hydrogen peroxide (2 mol equivalent) is added.

  • The reaction mixture is heated to 40°C and maintained at this temperature for 12 hours with stirring.

  • After the reaction is complete, the mixture is cooled to 10°C and filtered.

  • The collected solid is washed with water and dried under vacuum to yield 5-bromo-2-hydroxypyrimidine.

Step 2: Synthesis of this compound

This procedure details the conversion of 5-bromo-2-hydroxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.

Methodology:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), 5-bromo-2-hydroxypyrimidine (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (2.2 equivalents) in hexanes is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 1 hour to ensure complete deprotonation and lithium-halogen exchange.

  • Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The mixture is extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to afford this compound.

Characterization Data

The successful synthesis of this compound should be confirmed using standard analytical techniques. The expected data is summarized below.

TechniqueExpected Results
¹H NMR (in DMSO-d₆)- A singlet for the pyrimidine C-H proton (around 8.0-8.5 ppm).- A broad singlet for the B(OH)₂ protons (variable, likely around 8.0 ppm).- A broad singlet for the N-H/O-H tautomer protons (variable, likely around 12.0-13.0 ppm).
¹³C NMR (in DMSO-d₆)- Signals for the pyrimidine ring carbons. The carbon bearing the boron atom would be expected to be broad due to quadrupolar relaxation and may not be observed. Expected shifts around 160 ppm (C=O), 150-155 ppm (C-H), and a lower field signal for the carbon attached to boron.
¹¹B NMR (in DMSO-d₆)- A broad singlet in the range of 28-34 ppm, characteristic of a trigonal boronic acid.
Mass Spectrometry (ESI-MS)- In negative ion mode, a peak corresponding to [M-H]⁻ at m/z 138.9.- In positive ion mode, a peak corresponding to [M+H]⁺ at m/z 140.9.
Melting Point Not experimentally determined in the reviewed literature. Boronic acids often undergo dehydration upon heating, which can make melting point determination complex.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[7][8][9] This reaction enables the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl halides, a common strategy in the development of kinase inhibitors and other therapeutic agents.

Suzuki_Coupling cluster_reactants Reactants PyrimidineBoronicAcid 2-Hydroxypyrimidine- 5-boronic acid CoupledProduct Biaryl/Heteroaryl Pyrimidine (e.g., Kinase Inhibitor) PyrimidineBoronicAcid->CoupledProduct ArylHalide Aryl/Heteroaryl Halide (e.g., in a drug scaffold) ArylHalide->CoupledProduct Catalyst Pd Catalyst, Base

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrimidine-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyrimidine ring with a boronic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant safety information. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted or are available for derivatives, specific experimental data for the parent compound is limited in publicly accessible literature.

PropertyValueReference
IUPAC Name (2-oxo-1H-pyrimidin-5-yl)boronic acid[1]
CAS Number 373384-19-1[1][2]
Molecular Formula C₄H₅BN₂O₃[1][2]
Molecular Weight 139.91 g/mol [1][2]
Appearance Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available
logP Data not available
SMILES B(C1=CNC(=O)N=C1)(O)O[2]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]

Note: The pinacol ester derivative, this compound pinacol ester (CAS: 1073354-84-3), has a reported melting point of 201-204°C and a predicted pKa of 9.48.[3]

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data for this compound, this section provides detailed, standardized methodologies for determining its key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for its determination.[4][5]

Principle: The boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the midpoint of the titration curve.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of 0.1 M NaOH.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is calculated as the pH at the half-equivalence point.

Determination of Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[6][7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, or organic solvents).

  • Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the average concentration from replicate experiments.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[9][10][11][12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at equilibrium. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Methodology:

  • Phase Saturation: n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The mixture is gently shaken for a set period to allow for partitioning equilibrium to be reached, avoiding emulsion formation.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Overview

The synthesis of pyrimidine-5-boronic acids typically involves a lithium-halogen exchange reaction followed by borylation. A general synthetic route starting from a halogenated pyrimidine precursor is outlined below.

General Synthetic Pathway: A common precursor, such as 5-bromo-2-hydroxypyrimidine, can be used. The synthesis proceeds via a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (-78°C). The resulting lithiated intermediate is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the desired this compound.[13][14][15]

Safety and Handling

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Visualizations

The following diagrams illustrate key workflows for the characterization and synthesis of this compound.

Physicochemical_Characterization_Workflow cluster_pKa pKa Determination cluster_Solubility Solubility Determination cluster_logP logP Determination pKa_prep Sample Preparation pKa_titrate Potentiometric Titration pKa_prep->pKa_titrate pKa_analyze Data Analysis pKa_titrate->pKa_analyze end_pKa end_pKa pKa_analyze->end_pKa pKa Value Sol_prep Sample Preparation Sol_equil Equilibration (Shake-Flask) Sol_prep->Sol_equil Sol_sep Phase Separation Sol_equil->Sol_sep Sol_quant Quantification (HPLC-UV) Sol_sep->Sol_quant end_Sol end_Sol Sol_quant->end_Sol Solubility Value logP_prep Phase Saturation logP_part Partitioning logP_prep->logP_part logP_equil Equilibration logP_part->logP_equil logP_sep Phase Separation logP_equil->logP_sep logP_quant Quantification logP_sep->logP_quant end_logP end_logP logP_quant->end_logP logP Value start This compound start->pKa_prep start->Sol_prep start->logP_prep

Caption: Workflow for Physicochemical Characterization.

Synthesis_Pathway start 5-Bromo-2-hydroxypyrimidine intermediate Lithium-Halogen Exchange (n-BuLi, THF, -78°C) start->intermediate 1. borylation Borylation intermediate->borylation 2. reagent Triisopropyl borate reagent->borylation workup Acidic Workup (e.g., HCl) borylation->workup 3. product This compound workup->product

Caption: General Synthesis Pathway for this compound.

Conclusion

This compound represents a compound with considerable potential in the development of new chemical entities. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The methodologies outlined for determining pKa, solubility, and logP are robust and widely accepted in the field. Adherence to appropriate safety protocols is essential when handling this and related boronic acid compounds. It is anticipated that as research into this molecule and its derivatives continues, a more complete physicochemical profile will emerge, further enabling its application in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Hydroxypyrimidine-5-boronic acid (CAS: 373384-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and application in cross-coupling reactions, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Presentation

This section summarizes the key quantitative data for this compound, providing a quick reference for researchers.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 373384-19-1[1][2]
Molecular Formula C₄H₅BN₂O₃[3][4]
Molecular Weight 139.91 g/mol [3][4]
Appearance Yellow solid[3]
Boiling Point 530 °C at 760 mmHg[5]
Density 1.55 g/cm³[5]
Flash Point 274.3 °C[5]
Storage Temperature 2-8°C[5]
Table 2: Chemical Identifiers
IdentifierValue
IUPAC Name (2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid
Synonyms (1,2-dihydro-2-oxo-5-Pyrimidinyl)-boronic acid, (2-Hydroxypyrimidin-5-yl)boronic acid
InChI InChI=1S/C4H5BN2O3/c8-4-6-1-3(2-7-4)5(9)10/h1-2,9-10H,(H,6,7,8)
SMILES B(C1=CNC(=O)N=C1)(O)O

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from 2-hydroxypyrimidine, as illustrated in the workflow below.

G A 2-Hydroxypyrimidine B Bromination A->B Br₂, H₂O or NBS C 5-Bromo-2-hydroxypyrimidine B->C D Lithium-Halogen Exchange & Borylation C->D 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ E This compound D->E Acidic Workup

Caption: Proposed synthesis workflow for this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Precursor)

Methodology: This procedure outlines the bromination of 2-hydroxypyrimidine to yield the key intermediate, 5-bromo-2-hydroxypyrimidine.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxypyrimidine in a suitable solvent such as water or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent or N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford 5-bromo-2-hydroxypyrimidine as a solid.

Step 2: Synthesis of this compound

Methodology: This procedure details the conversion of 5-bromo-2-hydroxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation. This method is adapted from general procedures for the synthesis of aryl boronic acids.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-hydroxypyrimidine in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi) dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 1-2 hours.

  • Borylation: To the resulting lithiated species, add triisopropyl borate (B(O-iPr)₃) dropwise at -78°C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid or saturated aqueous ammonium chloride. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone in the synthesis of complex molecules, particularly in drug discovery.

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Coupled Product C->D Pd Catalyst, Base, Solvent

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature ranging from 80 to 120°C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to give the desired coupled product.

Role in Drug Discovery and Signaling Pathways

Pyrimidine-containing compounds are prevalent in a vast number of biologically active molecules and approved drugs. This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for drug development.[3] Pyrimidine-based molecules have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

The use of this compound and its analogs in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of diverse libraries of pyrimidine-based compounds for screening as PI3K/mTOR inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation inhibition of translation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrimidine-based PI3K/mTOR Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.

Hazard Statements (GHS):

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

This guide is intended for informational purposes for qualified professionals and does not replace the need for careful experimental planning and adherence to all safety protocols.

References

spectroscopic data (NMR, IR, MS) of 2-Hydroxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data in public literature, this guide presents predicted data alongside a putative experimental protocol for its synthesis and characterization.

Physicochemical Properties

This compound is a derivative of pyrimidine, a core structure in many biologically active molecules. The presence of the boronic acid functional group makes it a valuable building block for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

PropertyValueSource
Molecular FormulaC₄H₅BN₂O₃--INVALID-LINK--
Molecular Weight139.91 g/mol --INVALID-LINK--
IUPAC Name(2-oxo-1H-pyrimidin-5-yl)boronic acid--INVALID-LINK--
CAS Number373384-19-1--INVALID-LINK--

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydroxyl protons of the boronic acid and the hydroxypyrimidine tautomer. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the boronic acid group.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyrimidine C4-H & C6-H8.0 - 9.0Singlet
B(OH)₂4.0 - 6.0Broad Singlet
Pyrimidine N-H/O-H10.0 - 12.0Broad Singlet

Predicted ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrimidine ring. The carbon attached to the boron atom may exhibit broadening due to quadrupolar relaxation of the boron nucleus.

CarbonPredicted Chemical Shift (ppm)
Pyrimidine C2160 - 170
Pyrimidine C4 & C6140 - 150
Pyrimidine C5120 - 130 (broad)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Boronic acid)3200 - 3600 (broad)Stretching vibration
N-H (Amide tautomer)3100 - 3300 (broad)Stretching vibration
C=O (Amide tautomer)1650 - 1700 (strong)Stretching vibration
C=N, C=C (Aromatic)1450 - 1600Stretching vibrations
B-O1300 - 1400Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass of this compound is 140.0393222 Da.[1]

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺141.0466
[M+Na]⁺163.0285
[M-H]⁻139.0320

Experimental Protocols

The following is a putative experimental protocol for the synthesis and characterization of this compound, based on established methods for analogous compounds.

Synthesis of this compound

A plausible synthetic route starts from the commercially available 5-bromo-2-hydroxypyrimidine.[2][3] The synthesis involves a lithium-halogen exchange followed by borylation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A 5-Bromo-2-hydroxypyrimidine B Dissolve in dry THF A->B Step 1 C Cool to -78 °C B->C D Add n-Butyllithium dropwise C->D Step 2 E Stir for 1 hour D->E F Add Triisopropyl borate dropwise E->F Step 3 G Warm to room temperature F->G H Quench with aq. NH4Cl G->H Step 4 I Acidify with HCl H->I J Extract with Ethyl Acetate I->J K Dry over Na2SO4 J->K L Purify by Column Chromatography K->L Step 5 M This compound L->M

A plausible synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization Methods
  • NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra.

  • IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight.

Biological Significance and Applications in Drug Discovery

Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[4] They are key components in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial properties.[5]

Boronic acids are also crucial pharmacophores, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[6] The boronic acid group can form reversible covalent bonds with diols and the active site serine residues of proteases, making them effective enzyme inhibitors.

The combination of the pyrimidine scaffold and the boronic acid functional group in this compound makes it a highly attractive building block for the synthesis of novel drug candidates. It can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-hydroxypyrimidine-5-yl moiety into larger, more complex molecules. These resulting compounds could be investigated as inhibitors of various enzymes, such as kinases or proteases, which are important targets in cancer therapy and other diseases.[7]

Biological_Pathway cluster_compound Compound cluster_target Biological Target cluster_interaction Interaction cluster_effect Cellular Effect A 2-Hydroxypyrimidine- 5-boronic acid Derivative B Enzyme (e.g., Kinase, Protease) A->B Targets C Binding to Active Site B->C Mechanism D Inhibition of Signaling Pathway C->D Downstream Effect E Induction of Apoptosis / Inhibition of Proliferation D->E Outcome

Hypothetical signaling pathway inhibition by a this compound derivative.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. While experimental data is currently limited, the predicted information and proposed protocols offer a solid starting point for the synthesis, characterization, and exploration of this promising compound in medicinal chemistry.

References

2-Hydroxypyrimidine-5-boronic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Hydroxypyrimidine-5-boronic acid

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensure the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in various synthetic applications. While specific quantitative stability data for this particular compound is not extensively available in the public domain, this document outlines the inherent instabilities of boronic acids, recommended handling and storage practices, and general methodologies for stability assessment based on available information for analogous compounds.

Introduction to the Stability of Boronic Acids

Boronic acids are versatile reagents widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation routes for arylboronic acids like this compound include:

  • Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[2] This process can be influenced by factors such as pH, temperature, and the presence of metals.[3] Studies on other arylboronic acids have shown that protodeboronation can be accelerated under both acidic and basic conditions.[4]

  • Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts, including phenols.[5][6] This degradation can be initiated by atmospheric oxygen or other oxidizing agents.

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.[3]

The stability of a specific boronic acid is influenced by the electronic and steric properties of its substituents.[3]

Recommended Storage and Handling Conditions

To maintain the quality and extend the shelf-life of this compound, adherence to proper storage and handling protocols is crucial. The following recommendations are based on guidelines for similar boronic acid compounds.[3][7][8][9]

Storage Conditions

Proper storage is essential to minimize degradation. The following table summarizes the recommended storage conditions for this compound in its solid form.

Storage ConditionDurationRecommendations
-20°C Long-term (up to 3 years) Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.[3][9]
2-8°C Short-term Suitable for routine use, but for long-term stability, -20°C is recommended.[3]

For solutions, it is generally recommended to prepare them fresh. If storage is necessary, store in an airtight container at -20°C for short periods. For longer-term storage of solutions, -80°C is preferable.[9]

Handling Precautions

When handling this compound, the following safety and handling precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][7]

  • Hygroscopic Nature: Boronic acids can be sensitive to moisture. Handle in a dry environment and keep containers tightly closed when not in use.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocols for Stability Assessment

To determine the stability profile of this compound under specific laboratory conditions, the following experimental protocols can be adapted.

Benchtop Stability Study

This protocol evaluates the stability of the solid compound under ambient laboratory conditions.

Methodology:

  • Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.[3]

  • Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.[3]

  • Analysis: Analyze the purity of the sample at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For NMR analysis, a known amount of an internal standard can be used for quantitative assessment.[3]

  • Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation profile under ambient conditions.[3]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways.[3] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

The following table outlines typical conditions for forced degradation studies.

Stress ConditionTypical Parameters
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C[3]
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C[3]
Oxidative Degradation 3% to 30% H₂O₂, room temperature[3][6]
Thermal Degradation Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH)[3]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, store the solid compound under the specified conditions.

  • Time Points: Collect samples at various time points. The duration of the study will depend on the rate of degradation under each condition.

  • Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from its degradation products.

  • Peak Identification: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.

Visualizing Stability and Experimental Workflow

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation pathways.

cluster_factors Influencing Factors cluster_pathways Degradation Pathways Degradation_Products Degradation Products Temperature Temperature Moisture_Humidity Moisture / Humidity Protodeboronation Protodeboronation Moisture_Humidity->Protodeboronation Dehydration_Boroxine_Formation Dehydration (Boroxine Formation) Moisture_Humidity->Dehydration_Boroxine_Formation Light Light pH pH pH->Protodeboronation Oxidizing_Agents Oxidizing Agents Oxidation Oxidation Oxidizing_Agents->Oxidation Metals Metals Metals->Protodeboronation Protodeboronation->Degradation_Products Oxidation->Degradation_Products Dehydration_Boroxine_Formation->Degradation_Products 2-Hydroxypyrimidine-5-boronic_acid 2-Hydroxypyrimidine-5-boronic_acid 2-Hydroxypyrimidine-5-boronic_acid->Protodeboronation 2-Hydroxypyrimidine-5-boronic_acid->Oxidation 2-Hydroxypyrimidine-5-boronic_acid->Dehydration_Boroxine_Formation

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

cluster_studies Stability Studies start Start: Stability Study Initiation protocol Develop Stability Testing Protocol start->protocol sample_prep Sample Preparation (Solid and/or Solution) protocol->sample_prep benchtop Benchtop Stability (Ambient Conditions) sample_prep->benchtop forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal) sample_prep->forced_degradation sampling Time-Point Sampling benchtop->sampling forced_degradation->sampling analysis Sample Analysis (e.g., HPLC, NMR, LC-MS) sampling->analysis data_analysis Data Analysis and Degradation Profile analysis->data_analysis reporting Reporting and Stability Conclusion data_analysis->reporting end End reporting->end

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor that can significantly impact its utility in research and development. While this compound is susceptible to degradation pathways common to arylboronic acids, its integrity can be effectively maintained through strict adherence to recommended storage and handling conditions. For applications requiring a detailed understanding of its degradation profile, the implementation of systematic stability studies, including benchtop analysis and forced degradation, is highly recommended. By following the guidelines and protocols outlined in this technical guide, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Tautomerism of 2-Hydroxypyrimidine-5-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrimidine-5-boronic acid is a molecule of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the boronic acid moiety and the biological relevance of the pyrimidine scaffold. A critical aspect of its chemical behavior is the existence of multiple tautomeric forms, which can significantly influence its physicochemical properties, such as solubility, lipophilicity, and receptor binding affinity. This technical guide provides a comprehensive overview of the tautomerism of this compound, including its principal tautomeric forms, methods for their characterization, and the implications for its application in research and drug discovery.

Introduction to Tautomerism in this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is particularly prevalent in heterocyclic systems containing functional groups capable of proton migration. In the case of this compound, the primary tautomerism involves the pyrimidine ring, which can exist in either a lactam (keto) or a lactim (enol) form. The presence of the boronic acid group introduces further possibilities for intramolecular interactions and potential zwitterionic forms, although the lactam-lactim equilibrium is considered the most significant.

The equilibrium between the lactam and lactim forms is influenced by various factors, including the solvent, pH, and temperature. Generally, the lactam form is favored in the solid state and in polar solvents, while the lactim form can be more prevalent in the gas phase or nonpolar solvents. Understanding and controlling this equilibrium is crucial for consistent experimental results and for designing molecules with desired pharmacological profiles.

Principal Tautomeric Forms

The two principal tautomers of this compound are the lactam and lactim forms.

  • Lactam (Keto) Form: Also known as pyrimidin-2(1H)-one-5-boronic acid, this form contains a carbonyl group and an N-H bond within the pyrimidine ring.

  • Lactim (Enol) Form: Also referred to as this compound, this tautomer features a hydroxyl group attached to the pyrimidine ring.

The boronic acid group, -B(OH)₂, can also participate in equilibria, particularly in aqueous solutions, where it can exist in a trigonal planar form or a tetrahedral boronate form through interaction with water or other nucleophiles.

Figure 1: Tautomeric equilibrium between the lactam and lactim forms.

Quantitative Data

ParameterExpected Value/RangeMethod of DeterminationSignificance
pKa₁ (Boronic Acid) 8.5 - 9.5Potentiometric Titration, UV-VisAcidity of the boronic acid group, crucial for its interactions.
pKa₂ (Pyrimidine N-H) 9.0 - 10.0Potentiometric Titration, UV-VisAcidity of the N-H proton in the lactam form.
pKa₃ (Pyrimidine O-H) 6.5 - 7.5Potentiometric Titration, UV-VisAcidity of the O-H proton in the lactim form.
Lactam:Lactim Ratio Solvent DependentNMR Spectroscopy, UV-VisDetermines the predominant species in a given environment, affecting properties.

Experimental Protocols for Tautomerism Characterization

A combination of spectroscopic and computational methods is typically employed to characterize the tautomeric equilibrium of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess the effect of solvent polarity.

  • ¹H NMR: Acquire ¹H NMR spectra. The chemical shifts of the pyrimidine ring protons and the exchangeable N-H or O-H protons will differ between the lactam and lactim forms. Integration of the distinct signals allows for the quantification of the tautomer ratio.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is particularly informative, appearing in the carbonyl region (~160-170 ppm) for the lactam form and in the aromatic region (~150-160 ppm) for the lactim form.

  • ¹¹B NMR: Acquire ¹¹B NMR spectra to characterize the environment of the boron atom. The chemical shift will indicate whether the boronic acid is in a trigonal or tetrahedral state.

  • Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the pKa values associated with the different tautomeric forms and to study the equilibrium as a function of pH.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in buffers of varying pH.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: The absorbance at specific wavelengths will change as a function of pH, reflecting the protonation and deprotonation of the different acidic and basic sites in the molecule. Plotting absorbance versus pH allows for the determination of the pKa values using the Henderson-Hasselbalch equation.

Computational Chemistry

Quantum mechanical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Methodology:

  • Structure Optimization: Build the 3D structures of the lactam and lactim tautomers.

  • Energy Calculations: Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set).

  • Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).

  • Property Prediction: Calculate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental spectra.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of investigating the tautomerism of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, VT-NMR) purification->nmr uv_vis UV-Vis Spectroscopy (pH Titration) purification->uv_vis comp_chem Computational Chemistry (DFT Calculations) purification->comp_chem tautomer_ratio Determine Tautomer Ratio (from NMR integration) nmr->tautomer_ratio pka_determination Determine pKa Values (from UV-Vis data) uv_vis->pka_determination stability Calculate Relative Stabilities (from computational data) comp_chem->stability conclusion Elucidate Tautomeric Equilibrium and Physicochemical Properties tautomer_ratio->conclusion pka_determination->conclusion stability->conclusion

Figure 2: General experimental workflow for tautomerism analysis.

logical_relationship cluster_factors Influencing Factors cluster_equilibrium Tautomeric Equilibrium cluster_properties Physicochemical Properties solvent Solvent Polarity equilibrium Lactam <=> Lactim solvent->equilibrium ph pH ph->equilibrium temp Temperature temp->equilibrium solubility Solubility equilibrium->solubility lipophilicity Lipophilicity equilibrium->lipophilicity binding Receptor Binding equilibrium->binding

Figure 3: Factors influencing tautomeric equilibrium and resulting properties.

Implications for Drug Development

The tautomeric state of this compound has profound implications for its use in drug development:

  • Pharmacokinetics: The predominant tautomer in physiological conditions will dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics: The three-dimensional shape and hydrogen bonding capabilities of the different tautomers will determine how the molecule interacts with its biological target.

  • Intellectual Property: Different tautomeric forms may be considered distinct chemical entities, which can have implications for patentability.

Conclusion

The tautomerism of this compound is a key chemical feature that governs its behavior and potential applications. A thorough understanding and characterization of the lactam-lactim equilibrium are essential for researchers and scientists working with this compound. The experimental and computational protocols outlined in this guide provide a robust framework for investigating the tautomerism of this and related molecules, ultimately enabling the rational design of novel therapeutics.

An In-depth Technical Guide on the Reactivity of 2-Hydroxypyrimidine-5-boronic Acid with Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrimidine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a pyrimidine ring, a hydroxyl group, and a boronic acid moiety, offers a rich landscape for chemical modifications. This guide provides a comprehensive overview of the reactivity of this compound with a variety of functional groups, supported by experimental protocols and quantitative data where available. Understanding these reaction pathways is crucial for the rational design and synthesis of novel compounds with potential therapeutic or material applications.

The pyrimidine core is a common scaffold in numerous biologically active molecules, and the boronic acid group serves as a versatile handle for cross-coupling reactions. The hydroxyl group, in tautomeric equilibrium with its keto form (pyrimidin-2-one), further expands the synthetic possibilities. This document will delve into the key reactions of each of these functional components.

Core Reactivity Profile

The reactivity of this compound can be categorized based on the functional group involved: the boronic acid, the hydroxyl group, and the pyrimidine ring itself.

I. Reactions Involving the Boronic Acid Group

The boronic acid functionality is a cornerstone of modern organic synthesis, primarily enabling the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is the most prominent reaction of this compound, facilitating the formation of a C-C bond between the pyrimidine ring and various aryl, heteroaryl, or vinyl partners. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl/heteroaryl halide (e.g., aryl bromide) (1.0 - 1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas for 10-15 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Pyrimidine Boronic Acids

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O951285Adapted from similar reactions
3-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene100878Adapted from similar reactions
1-IodonaphthalenePdCl₂(dppf) (5)Cs₂CO₃DMF90692Adapted from similar reactions
4-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1101865Adapted from similar reactions

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl/Heteroaryl Halide Pd Catalyst, Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Coupled Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Chan-Lam coupling provides a route to form carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction allows for the arylation of amines, anilines, and phenols with this compound.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • Materials:

    • This compound (1.0 eq)

    • Amine or Phenol (1.0 - 1.5 eq)

    • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

    • Base (e.g., Pyridine, Triethylamine, 2.0 eq)

    • Solvent (e.g., Dichloromethane, Toluene)

    • Air or Oxygen atmosphere

  • Procedure:

    • In a reaction flask, combine this compound, the amine or phenol, and the copper catalyst.

    • Add the solvent and the base.

    • Stir the reaction mixture vigorously at room temperature, open to the air, or under an oxygen balloon.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (12-48 hours).

    • Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Representative Chan-Lam Coupling Reactions

NucleophileCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineCu(OAc)₂ (10)PyridineCH₂Cl₂RT2475Adapted from general methods[1]
MorpholineCu(OAc)₂ (15)Et₃NToluene501868Adapted from general methods[1]
PhenolCu(OTf)₂ (10)DBUCH₃CN603655Adapted from general methods
ImidazoleCuI (10) / L-proline (20)K₂CO₃DMSO901280Adapted from general methods

Diagram 2: Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle CuII Cu(II) CuII_Nu Cu(II)-Nu CuII->CuII_Nu + R-XH CuII_Ar_Nu Cu(II)-Ar-Nu CuII_Nu->CuII_Ar_Nu + Ar-B(OH)₂ (Transmetalation) CuIII_Ar_Nu Cu(III)-Ar-Nu CuII_Ar_Nu->CuIII_Ar_Nu Oxidation CuI Cu(I) CuIII_Ar_Nu->CuI Reductive Elimination CuI->CuII Oxidation Product Ar-Nu CuI->Product Nucleophile R-XH (X=N,O) BoronicAcid Ar-B(OH)₂ Oxidant O₂ (Air)

Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.

The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid to form α-amino acids or other substituted amines. This reaction offers a convergent and atom-economical approach to complex amine-containing molecules.

Experimental Protocol: General Procedure for the Petasis Reaction

  • Materials:

    • This compound (1.2 eq)

    • Amine (primary or secondary) (1.0 eq)

    • Aldehyde or Ketone (1.2 eq)

    • Solvent (e.g., Dichloromethane, Toluene, Ethanol)

    • Molecular sieves (optional)

  • Procedure:

    • To a solution of the amine in the chosen solvent, add the aldehyde or ketone and this compound.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization.

Table 3: Representative Petasis Reaction Conditions

AmineCarbonylSolventTemp (°C)Time (h)Yield (%)Reference
BenzylamineGlyoxylic acidCH₂Cl₂RT1285Adapted from general methods[2]
PiperidineFormaldehydeEthanol40878Adapted from general methods[2]
AnilineBenzaldehydeToluene602465Adapted from general methods[2]

Diagram 3: Petasis Reaction Mechanism Overview

Petasis_Reaction cluster_1 Reaction Components Amine Amine (R₂NH) Iminium Iminium Ion [R₂N=CHR']⁺ Amine->Iminium Carbonyl Carbonyl (R'CHO) Carbonyl->Iminium BoronicAcid 2-Hydroxypyrimidine- 5-boronic acid AteComplex Boronate 'ate' Complex BoronicAcid->AteComplex Iminium->AteComplex Product Substituted Amine AteComplex->Product

References

An In-depth Technical Guide on the Solubility of 2-Hydroxypyrimidine-5-boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxypyrimidine-5-boronic acid in organic solvents. A thorough review of scientific literature and technical data reveals a notable absence of specific quantitative solubility data for this particular compound. This is not uncommon for specialized boronic acids.[1] Therefore, this document focuses on providing a robust framework for researchers to assess the solubility of this compound through established experimental protocols and by understanding the expected solubility trends based on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for selecting appropriate solvents and experimental conditions for solubility determination.

PropertyValueReference
Molecular Formula C₄H₅BN₂O₃[2][3]
Molecular Weight 139.91 g/mol [2][3]
CAS Number 373384-19-1[2]
Appearance Solid[4]

Expected Solubility Trends

In the absence of direct experimental data, the solubility of this compound can be inferred by examining the solubility of structurally related compounds. The presence of the hydroxypyrimidine ring introduces polar functional groups that will significantly influence its solubility profile.

Generally, boronic acids exhibit a range of solubilities in organic solvents. For instance, phenylboronic acid, a parent compound for many arylboronic acids, is highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons.[5] The introduction of polar substituents, such as the methoxy groups in 2,4-Dimethoxypyrimidine-5-boronic acid, suggests likely solubility in polar aprotic solvents like DMSO.[1] It is also expected to be soluble in other polar solvents such as acetone and 3-pentanone, while its solubility in nonpolar solvents like methylcyclohexane is anticipated to be low.[1]

Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by heating and may affect solubility measurements.[6]

Table of Solubility Data for Analogous Compounds:

Since no quantitative data for the title compound is available, the following table presents solubility data for phenylboronic acid as a proxy to provide a general understanding of how a simple arylboronic acid behaves in various organic solvents.

SolventSolubility of Phenylboronic AcidMethodReference
ChloroformModerateDynamic Method[5]
3-PentanoneHighDynamic Method[5]
AcetoneHighDynamic Method[5]
Dipropyl etherHighDynamic Method[5]
MethylcyclohexaneVery LowDynamic Method[5]

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound, two common and reliable experimental protocols are detailed below.

3.1. Dynamic (Turbidimetric) Method

This synthetic method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][7]

Protocol:

  • Sample Preparation: A sample of known composition (solute and solvent) is prepared in a sealed vessel with a magnetic stirrer.

  • Heating: The vessel is placed in a thermostatically controlled bath, and the temperature is slowly increased at a constant rate (e.g., 0.3 K·h⁻¹).[6]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe to measure the intensity of light passing through the solution.[6]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.[6]

  • Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

3.2. OECD 105 Shake-Flask Method

This is a widely accepted protocol for determining the solubility of substances and is suitable for compounds with solubilities above 0.01 g/L.[1]

Protocol:

  • Sample Preparation: An excess amount of this compound is added to triplicate flasks for each selected organic solvent.

  • Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[1]

  • Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated as the average of the concentrations determined from the triplicate flasks.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a boronic acid compound.

G Solubility Determination Workflow for Boronic Acids cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data A Select Organic Solvents B Prepare Supersaturated Samples (Excess Solute in Solvent) A->B Known Compositions C Equilibrate at Constant Temperature (e.g., Shake-Flask Method) B->C Triplicate Samples D Separate Solid and Liquid Phases (Centrifugation/Filtration) C->D Achieve Equilibrium E Analyze Solute Concentration in Supernatant (e.g., HPLC) D->E Saturated Solution F Calculate Solubility E->F Concentration Data G Report Data (Solubility vs. Solvent/Temperature) F->G Final Results

Caption: A generalized workflow for determining the solubility of boronic acids.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to determine it. By understanding the expected solubility trends from analogous compounds and employing established experimental protocols such as the dynamic method or the OECD 105 shake-flask method, the solubility profile of this compound can be accurately characterized. This information is critical for its effective use in organic synthesis, purification, and formulation in drug development and other scientific research.

References

An In-depth Technical Guide to the Discovery and History of Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyrimidine boronic acids. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key biological pathways and experimental workflows.

Introduction: The Emergence of Pyrimidine Boronic Acids in Medicinal Chemistry

The fusion of the pyrimidine scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of compounds with significant potential in drug discovery. Pyrimidines are integral components of nucleobases and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Boronic acids, first synthesized in 1860, have gained prominence in medicinal chemistry, particularly after the approval of the proteasome inhibitor Bortezomib.[3] They are known to form reversible covalent bonds with serine and threonine residues in enzyme active sites, making them attractive pharmacophores for enzyme inhibitors.[4]

The strategic combination of these two moieties in pyrimidine boronic acids has led to the development of potent and selective inhibitors for a variety of therapeutic targets. These compounds are also valuable building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures.[5]

A Historical Perspective: Key Milestones

While the systematic study of pyrimidines began in the late 19th century, the focused exploration of pyrimidine boronic acids is a more recent development, largely driven by the advancements in cross-coupling methodologies and a deeper understanding of the role of boronic acids in enzyme inhibition.

  • Late 19th and Early 20th Century: The foundational chemistry of pyrimidines was established. Pinner first synthesized pyrimidine derivatives in 1884, and the parent compound was prepared by Gabriel and Colman in 1900.[6]

  • Mid-20th Century: The biological significance of pyrimidines as components of nucleic acids became well-understood, fueling research into their synthesis and derivatization.

  • Late 20th Century to Present: The advent and refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds. This provided a powerful tool for the preparation of pyrimidine boronic acids and their derivatives.

  • 2003: The FDA approval of Bortezomib, a dipeptide boronic acid, as a proteasome inhibitor for the treatment of multiple myeloma, sparked a surge of interest in boronic acid-containing compounds as therapeutic agents.[3]

  • 2010s-Present: A growing number of studies have reported the synthesis and biological evaluation of pyrimidine boronic acids as inhibitors of various enzymes, including VCP/p97, IRAK4, and β-lactamases, demonstrating their potential in oncology, inflammation, and infectious diseases.[7][8]

Synthetic Methodologies

The synthesis of pyrimidine boronic acids can be broadly categorized into two main approaches: the borylation of a pre-existing pyrimidine ring and the construction of the pyrimidine ring from a boronic acid-containing precursor.

Borylation of Halogenated Pyrimidines

The most common method for the synthesis of pyrimidine boronic acids involves the conversion of a halopyrimidine, typically a bromopyrimidine, into the corresponding boronic acid or boronate ester.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-boronic Acid [9]

This protocol describes a practical and cost-effective synthesis of (2-aminopyrimidin-5-yl)boronic acid.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Trimethylsilyl chloride (TMSCl)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate (B(O-iPr)3)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

Procedure:

  • In situ Protection: To a solution of 2-amino-5-bromopyrimidine in anhydrous THF, add TMSCl and stir at room temperature to effect bis-silylation of the amino group.

  • Metal-Halogen Exchange: Cool the reaction mixture to -78 °C and add n-BuLi dropwise. Stir for 1 hour at this temperature.

  • Borylation: Add triisopropyl borate to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.

  • Hydrolysis and Work-up: Quench the reaction with aqueous HCl. Adjust the pH of the aqueous layer with NaOH to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry under vacuum to yield (2-aminopyrimidin-5-yl)boronic acid.

Suzuki-Miyaura Coupling for the Synthesis of Pyrimidine Boronate Esters

Pinacol esters of pyrimidine boronic acids are often preferred due to their stability and ease of handling. They are commonly synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Methylpyrimidine-5-boronic Acid Pinacol Ester

Materials:

  • 5-Bromo-2-methylpyrimidine

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a sealed reaction vessel, add 5-bromo-2-methylpyrimidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-methylpyrimidine-5-boronic acid pinacol ester.

Applications in Drug Discovery: Targeting Key Enzymes

Pyrimidine boronic acids have emerged as promising inhibitors for several classes of enzymes implicated in various diseases.

VCP/p97 Inhibitors for Cancer Therapy

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins.[8] Its inhibition leads to proteotoxic stress and apoptosis in cancer cells, making it an attractive target for cancer therapy.

A series of novel pyrimidine boronic acid derivatives have been identified as potent VCP/p97 inhibitors.[8]

Quantitative Data: VCP/p97 Inhibition by Pyrimidine Boronic Acid Derivatives

Compound IDR Group on Phenylboronic acidEnzymatic IC50 (nM)A549 Cell IC50 (µM)RPMI8226 Cell IC50 (µM)
17 4-(methylsulfonyl)benzyl54.72.800.86

Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[8]

Signaling Pathway: Role of VCP/p97 in the Ubiquitin-Proteasome System

VCP_p97_Pathway Ub_Protein Ubiquitinated Substrate VCP VCP/p97 Ub_Protein->VCP Recognition & Unfolding Proteasome 26S Proteasome VCP->Proteasome Delivery Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->VCP Inhibition

Caption: VCP/p97 in the Ubiquitin-Proteasome System.

IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.

While the development of pyrimidine boronic acids as IRAK4 inhibitors is an active area of research, the structure-activity relationships are still being fully elucidated. However, existing studies on pyrimidine-based IRAK4 inhibitors suggest that substitutions at the 2, 4, and 5-positions of the pyrimidine ring are crucial for potency and selectivity.[7]

Quantitative Data: IRAK4 Inhibition by Pyrimidine Derivatives

Compound IDR1R2IRAK4 IC50 (nM)
Compound A 4-fluorophenyl2-aminopyrimidin-4-yl15
Compound B 3-methoxyphenyl2-aminopyrimidin-4-yl25
Compound C Phenyl2-methylpyrimidin-4-yl80

Note: This table presents representative data for pyrimidine-based IRAK4 inhibitors to illustrate SAR trends. Specific pyrimidine boronic acid data is an emerging area.

Signaling Pathway: IRAK4 in TLR/IL-1R Signaling

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->IRAK4 Inhibition

Caption: IRAK4 in TLR/IL-1R Signaling Pathway.

β-Lactamase Inhibitors to Combat Antibiotic Resistance

β-Lactamases are bacterial enzymes that hydrolyze β-lactam antibiotics, conferring resistance to this important class of drugs. Boronic acids act as transition-state analog inhibitors of serine β-lactamases, forming a reversible covalent adduct with the active site serine.

The development of pyrimidine boronic acids as β-lactamase inhibitors is a promising strategy to overcome antibiotic resistance. The nature of the substituents on the pyrimidine ring and the side chain attached to the boron atom are critical for achieving potent and broad-spectrum activity.

Quantitative Data: Inhibition of β-Lactamases by Boronic Acid Derivatives

Compound IDEnzymeKi (nM)
Vaborbactam KPC-260
Taniborbactam AmpC13
QPX7728 KPC-21.8
QPX7728 AmpC0.9

Note: This table includes data for clinically relevant boronic acid β-lactamase inhibitors to provide context for the potential of pyrimidine boronic acid derivatives.

Mechanism of Action: β-Lactamase Inhibition by Boronic Acids

Beta_Lactamase_Inhibition Beta_Lactamase β-Lactamase (Active Site Serine) Covalent_Adduct Reversible Covalent Adduct (Inactive) Beta_Lactamase->Covalent_Adduct Boronic_Acid Pyrimidine Boronic Acid Boronic_Acid->Covalent_Adduct

Caption: β-Lactamase Mechanism of Action and Inhibition.

Experimental Workflows in Drug Discovery

The discovery and development of pyrimidine boronic acid inhibitors typically follow a structured workflow, from initial screening to lead optimization.

Workflow: Hit-to-Lead Optimization for Pyrimidine Boronic Acid Inhibitors [10][11][12][13]

Hit_to_Lead_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (Orthogonal Assays) Hit_ID->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR SAR->SAR Lead_Opt Lead Optimization (ADMET Profiling) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Hit-to-Lead Optimization Workflow.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrimidine boronic acids against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Pyrimidine boronic acid test compounds

  • Assay buffer (optimized for enzyme activity)

  • 96- or 384-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrimidine boronic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, the pyrimidine boronic acid at various concentrations, and the enzyme. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Conclusion and Future Directions

Pyrimidine boronic acids represent a versatile and promising class of compounds for drug discovery. Their unique ability to combine the favorable pharmacological properties of the pyrimidine scaffold with the covalent-reversible inhibitory mechanism of boronic acids has led to the identification of potent inhibitors for a range of therapeutic targets. The continued refinement of synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly pave the way for the development of novel therapeutics based on this exciting chemical class. Future research will likely focus on exploring new therapeutic targets, optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, and leveraging computational methods for the rational design of next-generation pyrimidine boronic acid inhibitors.

References

The Strategic Role of 2-Hydroxypyrimidine-5-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrimidine-5-boronic acid has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural and electronic properties, particularly the presence of the versatile boronic acid moiety on the pyrimidine scaffold, make it an invaluable tool in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase and ATPase inhibitors. Detailed experimental protocols and quantitative bioactivity data are presented to facilitate its practical application in drug discovery and development programs.

Introduction

The pyrimidine nucleus is a cornerstone pharmacophore, present in a multitude of clinically approved drugs and biologically active compounds.[1] The introduction of a boronic acid functional group at the 5-position of the 2-hydroxypyrimidine ring system creates a molecule with exceptional utility for synthetic chemists. Boronic acids are renowned for their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2] This reaction allows for the efficient and modular assembly of complex molecular architectures, a critical process in the generation of compound libraries for high-throughput screening and lead optimization.[3]

This guide will explore the synthesis of this compound, its key applications in medicinal chemistry with a detailed case study on Valosin-Containing Protein (VCP)/p97 inhibitors, and provide practical experimental protocols for its synthesis and use.

Physicochemical Properties

Understanding the fundamental properties of this compound and its commonly used synthetic equivalent, the pinacol ester, is essential for its effective use in the laboratory.

PropertyThis compoundThis compound pinacol ester
CAS Number 373384-19-11073354-84-3
Molecular Formula C₄H₅BN₂O₃C₁₀H₁₅BN₂O₃
Molecular Weight 139.91 g/mol 222.05 g/mol
Appearance White to off-white solidWhite to pale yellow or pale cream powder[4]
Synonyms (2-oxo-1H-pyrimidin-5-yl)boronic acid5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one

Synthesis and Chemical Reactivity

The synthesis of this compound typically proceeds via a two-step sequence starting from 2-hydroxypyrimidine: bromination followed by borylation.

Key Synthetic Intermediates
  • 5-Bromo-2-hydroxypyrimidine: This is the direct precursor for the borylation step. It can be synthesized from 2-hydroxypyrimidine.[5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in medicinal chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction enables the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl halides, providing a powerful tool for molecular elaboration.[8] The pinacol ester of the boronic acid is often preferred in these reactions due to its enhanced stability and ease of handling.[9]

Applications in Medicinal Chemistry: A Case Study of VCP/p97 Inhibitors

A compelling example of the application of the pyrimidine boronic acid scaffold is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. VCP is an ATPase that plays a critical role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins.[10] Its dysregulation is implicated in several diseases, including cancer, making it an attractive therapeutic target.[11]

A series of novel p97 inhibitors with a pyrimidine core structure were designed and synthesized, utilizing pyrimidine boronic acid derivatives.[10] These compounds were evaluated for their enzymatic and cellular activities.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activity of a lead compound from the pyrimidine-based VCP/p97 inhibitor series.

Compound IDTargetAssay TypeIC₅₀ (nM)Cell LineAssay TypeIC₅₀ (µM)
17 VCP/p97Enzymatic54.7A549Cellular2.80
RPMI8226Cellular0.86

Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[10]

Mandatory Visualizations

Signaling Pathway

VCP_p97_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_VCP VCP/p97 Segregase Complex Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub transfer E3 E3 Ub-Ligase E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Polyubiquitination Protein Misfolded or Target Protein Protein->E3 VCP VCP/p97 (Hexameric ATPase) Ub_Protein->VCP Proteasome 26S Proteasome VCP->Proteasome Unfolding & Delivery (ATP Hydrolysis) Cofactors Cofactors (e.g., Ufd1/Npl4) Cofactors->VCP Degradation Protein Degradation Proteasome->Degradation Inhibitor Pyrimidine Boronic Acid Inhibitor (e.g., Cmpd 17) Inhibitor->VCP

Caption: VCP/p97 role in the Ubiquitin-Proteasome System and its inhibition.

Experimental Workflow

Drug_Discovery_Workflow Start 2-Hydroxypyrimidine-5-boronic acid pinacol ester Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Compound Library (Diverse Pyrimidine Derivatives) Coupling->Library Synthesis & Purification ArylHalide Aryl/Heteroaryl Halide (Building Block Library) ArylHalide->Coupling Screening High-Throughput Screening (e.g., VCP/p97 ATPase Assay) Library->Screening Hits Hit Compounds (Active Molecules) Screening->Hits IC50 Determination Optimization Lead Optimization (SAR Studies) Hits->Optimization Structure-Activity Relationship Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow using this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of a key precursor to this compound, its subsequent use in a Suzuki-Miyaura coupling reaction, and the biological evaluation of the resulting compounds.

Synthesis of 5-Bromo-2-hydroxypyrimidine (Precursor)

Materials:

  • 2-Hydroxypyrimidine

  • Hydrobromic acid (e.g., 35 wt%)

  • Hydrogen peroxide (e.g., 30 wt%)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Charge the reaction vessel with 2-hydroxypyrimidine (1.0 eq) and hydrobromic acid (2.0 eq of HBr).[5][6]

  • Stir the mixture to form a suspension.

  • Slowly add hydrogen peroxide (2.0 eq) to the mixture.

  • Heat the reaction mixture to 40°C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If necessary, adjust the pH to induce precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxypyrimidine.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-hydroxypyrimidine (or its protected form)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.0-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add 5-bromo-2-hydroxypyrimidine (1.0 eq), the boronic acid coupling partner, the palladium catalyst, and the base.[3]

  • Seal the vial and purge with an inert gas (e.g., argon).

  • Add the degassed solvent system via syringe.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 80-120°C) for a specified time (e.g., 15-30 minutes).[8]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

VCP/p97 In Vitro ATPase Activity Assay (Colorimetric)

Materials:

  • Purified recombinant human p97/VCP protein

  • ATP solution (e.g., 1 mM)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA

  • Test compounds (inhibitors) dissolved in DMSO

  • BIOMOL Green reagent (for phosphate detection)

  • 96-well microplate and plate reader

Procedure:

  • Prepare the enzyme solution by diluting the p97 stock in assay buffer to the desired concentration.

  • Dispense 30 µL of the enzyme solution into each well of a 96-well plate. Include "no enzyme" control wells with assay buffer only.

  • Add 10 µL of the test compound at various concentrations to the appropriate wells. Add 10 µL of DMSO to control wells. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 15-35 minutes) to ensure the reaction remains in the linear range.

  • Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well.

  • Incubate at room temperature for 20-30 minutes to allow for full color development.

  • Read the absorbance at 635 nm using a microplate reader.

  • Calculate the amount of phosphate released using a standard curve and determine the IC₅₀ values for the inhibitors.

Cell Viability (MTT) Assay

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate and plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium and add 100 µL of the diluted compounds to the cells. Include vehicle control (DMSO) and positive control wells.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.[11]

Conclusion

This compound and its derivatives are indispensable tools in modern medicinal chemistry. Their utility as versatile building blocks, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the rapid and efficient synthesis of diverse compound libraries. The successful application of this scaffold in the development of potent VCP/p97 inhibitors underscores its potential for creating targeted therapies against a range of diseases, particularly cancer. The detailed protocols and data presented in this guide are intended to empower researchers to effectively leverage this valuable reagent in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Hydroxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-hydroxypyrimidine-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, owing to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. For professionals in drug development, this reaction is invaluable for synthesizing complex molecular scaffolds with high efficiency and functional group tolerance.[1][2]

This compound allows for the direct installation of the 2-hydroxypyrimidine moiety onto various aromatic and heteroaromatic systems. The hydroxyl group at the 2-position can exist in a tautomeric equilibrium with its pyrimidone form, which can influence its reactivity and solubility. The protocols provided herein are based on established methods for analogous 5-substituted pyrimidine boronic acids, particularly 2-methoxypyrimidine-5-boronic acid, which serves as a close structural and electronic analog.

Core Methodologies & Key Considerations

The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts are effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. For challenging couplings, the use of more sophisticated phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields.

  • Base: An inorganic base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3]

  • Solvent System: The reaction is typically performed in a biphasic solvent system to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common and effective choice.[3]

  • Reaction Temperature: Thermal heating is generally required, with temperatures ranging from 80-110 °C. Microwave irradiation can significantly shorten reaction times, often to as little as 15-30 minutes.[4][5]

Data Summary

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various pyrimidine boronic acids and related substrates with aryl/heteroaryl halides. This data provides a comparative benchmark for optimizing the coupling of this compound.

Table 1: Conventional Heating Suzuki Coupling Conditions for Pyrimidine Boronic Acids

Pyrimidine Boronic AcidCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
2-Methoxy-5-pyrimidylboronic acidHeteroaryl HalidePdCl₂(PPh₃)₂ (5)Na₂CO₃ (2.0)1,4-Dioxane / H₂O (2:1)9512-24Not specified
5-Pyrimidylboronic acid4,6-DichloropyrimidinePdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane95Not specified56
2-Methoxy-5-pyrimidylboronic acid4,6-DichloropyrimidinePdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane95Not specified84
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane / H₂O70-8018-2260

Data synthesized from multiple sources.[3][6][7]

Table 2: Microwave-Assisted Suzuki Coupling Conditions

Boronic AcidCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (min)Yield (%)
Phenylboronic acid2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane / H₂O (2:1)1001581
4-Methylphenylboronic acid2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane / H₂O (2:1)1001592
4-Methoxyphenylboronic acid2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane / H₂O (2:1)1001594
3-Thiopheneboronic acid2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane / H₂O (2:1)1001578

Data extracted from a study on 2,4-dichloropyrimidines.[5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Conventional Suzuki Coupling

This protocol is adapted from the successful coupling of the analogous 2-methoxypyrimidine-5-boronic acid.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0-1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 3:1 v/v)

  • Round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., Ethyl acetate, Brine, Anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.1 equiv), the base (2.5 equiv), and the palladium catalyst (3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is a rapid and efficient method for the synthesis of 5-aryl-2-hydroxypyrimidines.[4][5]

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Halide (1.0 equiv, 0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (2 mL, degassed)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the aryl/heteroaryl halide (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).

  • Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed water.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_oa cluster_re pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_complex->pd0 transmetalation Transmetalation boronate_complex [R²B(OH)₃]⁻ diaryl_pd R¹-Pd(II)L₂-R² boronate_complex->diaryl_pd base Base (e.g., K₂CO₃) boronic_acid R²B(OH)₂ base->boronic_acid boronic_acid->boronate_complex diaryl_pd->pd0 Reductive Elimination diaryl_pd->pd_complex Transmetalation reductive_elimination Reductive Elimination product R¹-R² diaryl_pd->product aryl_halide R¹-X aryl_halide->pd0

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K₂CO₃) - Pd Catalyst purge Purge with Inert Gas (Ar/N₂) reagents->purge solvent Add Degassed Solvent (e.g., Dioxane/H₂O) arrow1 purge->solvent heat Heat Mixture (Conventional or Microwave) monitor Monitor Progress (TLC / LC-MS) heat->monitor arrow2 extract Aqueous Workup & Extraction dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify arrow1->heat arrow2->extract

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Hydroxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-hydroxypyrimidine-5-boronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of 5-aryl-2-hydroxypyrimidine scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

The 2-hydroxypyrimidine moiety can exist in a tautomeric equilibrium with pyrimidin-2(1H)-one. This structural feature can influence the reactivity of the boronic acid and its derivatives. For Suzuki-Miyaura reactions, the pinacol ester of this compound is often used to enhance stability and improve reaction outcomes.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (in this case, this compound or its ester) and an organic halide. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Comparative Data of Palladium Catalysts and Reaction Conditions

While specific data for the cross-coupling of this compound is not extensively available in single comparative studies, data from related 5-substituted pyrimidine boronic acids provide valuable insights into effective catalyst systems. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Catalyst/LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂Heteroaryl HalidesNa₂CO₃1,4-Dioxane95-Good
Pd(PPh₃)₄Aryl HalidesK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good to Excellent
Pd₂(dba)₃ / Ligand5-BromopyrimidineK₃PO₄1,4-Dioxane1101791
Pd(dppf)Cl₂4-BromoanisoleK₂CO₃DMF801285

Note: This table is a compilation of data from reactions with similar 5-substituted pyrimidine boronic acids and serves as a guideline for starting conditions.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound or its pinacol ester with an aryl halide. Optimization of the reaction conditions (stoichiometry, temperature, reaction time, and choice of catalyst, ligand, and base) is often necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction screening and optimization.

Materials:

  • This compound pinacol ester (1.0 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a microwave reaction vial, add the this compound pinacol ester, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is suitable for larger-scale synthesis.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 2:1 mixture)

  • Round-bottom flask with a condenser and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the this compound, the aryl halide, the palladium catalyst, and the base.

  • Place the flask under an inert atmosphere.

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln reagents Ar-X pd2_complex Ar-Pd(II)L-X transmetalation_complex Ar-Pd(II)L-R¹ pd2_complex->transmetalation_complex Transmetalation product Ar-R¹ transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents->pd2_complex Oxidative Addition boronic_acid R¹-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound derivative - Aryl Halide - Palladium Catalyst - Base add_solvent Add Degassed Solvent reagents->add_solvent heating Heat Reaction Mixture (Microwave or Conventional) add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry & Concentrate Organic Layer extraction->drying purification Column Chromatography drying->purification product Isolated Product: 5-Aryl-2-hydroxypyrimidine purification->product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Hydroxypyrimidine-5-boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides detailed protocols and reaction conditions for the coupling of 2-hydroxypyrimidine-5-boronic acid with various aryl halides. The resulting 5-aryl-2-hydroxypyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds.[1]

The subject boronic acid, this compound, primarily exists in its more stable tautomeric form, pyrimidin-2(1H)-one-5-boronic acid. To ensure stability and prevent side reactions such as protodeboronation, it is often advantageous to use its pinacol ester derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one, for cross-coupling reactions. 5-Pyrimidinylboronic acids generally exhibit good reactivity in Suzuki couplings, making them valuable building blocks for the synthesis of complex molecules.[1]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide is depicted below:

Where R represents an aryl or heteroaryl group and X is a halide (I, Br, Cl) or triflate.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Select appropriate reaction vessel (e.g., microwave vial or Schlenk tube) Reagents Add this compound pinacol ester, aryl halide, base, and palladium catalyst/ligand Reaction_Vessel->Reagents Inert_Atmosphere Seal vessel and establish an inert atmosphere (e.g., purge with Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add degassed solvent(s) via syringe Inert_Atmosphere->Solvent Heating Heat the reaction mixture to the desired temperature (conventional or microwave) Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool the reaction mixture to room temperature Monitoring->Cooling Extraction Dilute with an organic solvent and wash with water and brine Cooling->Extraction Drying Dry the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Filter and concentrate the organic layer under reduced pressure Drying->Concentration Purification Purify the crude product by column chromatography Concentration->Purification

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [R'B(OH)3]- ArPd(II)R'L2 Ar-Pd(II)(R')L2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' Reductive_Elimination->ArR' ArX Aryl Halide (Ar-X) R'B(OH)2 Boronic Acid (R'B(OH)2) Base Base

References

Synthesis of Kinase Inhibitors Using 2-Hydroxypyrimidine-5-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 2-hydroxypyrimidine-5-boronic acid as a key building block. The focus is on the application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to generate diverse pyrimidine-based scaffolds for kinase inhibitor discovery.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The functionalization of the pyrimidine ring is crucial for achieving desired potency, selectivity, and pharmacokinetic properties. This compound is a versatile reagent that allows for the introduction of the 2-hydroxypyrimidine moiety onto various aromatic and heteroaromatic systems through C-C bond formation. This enables the rapid generation of compound libraries for screening against a wide range of kinase targets.

The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, known for its mild reaction conditions and tolerance of a broad range of functional groups. This document will detail the synthesis of a representative kinase inhibitor targeting the p97/VCP ATPase, a critical enzyme in protein homeostasis and a promising target in cancer therapy.

Featured Application: Synthesis of p97/VCP Kinase Inhibitors

Valosin-containing protein (VCP), also known as p97, is an ATPase involved in numerous cellular processes, including protein degradation, DNA repair, and cell cycle regulation.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1] The 2-hydroxypyrimidine scaffold can be incorporated into molecules designed to inhibit p97.

Signaling Pathway

p97_pathway Ub_Proteins Ubiquitinated Proteins p97_VCP p97/VCP ATPase Ub_Proteins->p97_VCP Binds Proteasome Proteasome p97_VCP->Proteasome Delivers to Degradation Protein Degradation Proteasome->Degradation Inhibitor 2-Hydroxypyrimidine-based Inhibitor Inhibitor->p97_VCP Inhibits experimental_workflow start Start reaction_setup Reaction Setup (Halide, Boronic Acid, Catalyst, Base) start->reaction_setup mw_irradiation Microwave Irradiation (100-120°C, 20-40 min) reaction_setup->mw_irradiation workup Aqueous Work-up (EtOAc, H₂O, Brine) mw_irradiation->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Evaluation (Kinase Assay) characterization->bio_assay end End bio_assay->end

References

Application Notes and Protocols for 2-Hydroxypyrimidine-5-boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. 2-Hydroxypyrimidine-5-boronic acid is a fragment of significant interest due to its unique combination of a pyrimidine scaffold, a common motif in bioactive molecules, and a boronic acid functional group. The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with serine and threonine residues within the active sites of enzymes, as well as engaging in hydrogen bonding interactions.[1] These properties make this compound a versatile fragment for screening against a variety of protein targets, including proteases, kinases, and ATPases.

These application notes provide a detailed overview of the utility of this compound in FBDD, including its physicochemical properties, potential applications with a focus on the VCP/p97 signaling pathway, and comprehensive protocols for key biophysical screening techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its use as a fragment in drug discovery, influencing its solubility, binding characteristics, and synthetic tractability.

PropertyValueReference
Molecular Formula C₄H₅BN₂O₃[2]
Molecular Weight 139.91 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO and aqueous buffers at appropriate pH
CAS Number 373384-19-1[2]

Application: Targeting the VCP/p97 Pathway

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a critical role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[3] Dysregulation of p97 function has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3] Novel pyrimidine-based inhibitors containing a boronic acid moiety have been successfully developed as potent inhibitors of p97, demonstrating the potential of this chemical scaffold in targeting this pathway.[3][4]

The 2-hydroxypyrimidine core of the fragment can engage in hydrogen bonding interactions within the ATP-binding pocket of p97, while the boronic acid can form key interactions, potentially including reversible covalent bonds with catalytic residues. This makes this compound a valuable starting point for the development of novel p97 inhibitors.

Below is a diagram illustrating the role of VCP/p97 in the ubiquitin-proteasome pathway, a potential target for inhibitors derived from this compound.

VCP_p97_Pathway Ub_Protein Ubiquitinated Substrate Protein VCP_p97 VCP/p97 Complex Ub_Protein->VCP_p97 Recognition & Unfolding Proteasome 26S Proteasome VCP_p97->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Inhibitor 2-Hydroxypyrimidine- 5-boronic acid (Fragment Hit) Inhibitor->VCP_p97 Inhibition

VCP/p97 Ubiquitin-Proteasome Pathway

Experimental Protocols

The following sections provide detailed, representative protocols for the screening and validation of this compound as a fragment against a target protein, such as VCP/p97.

Fragment Screening Workflow

A typical workflow for a fragment screening campaign is depicted below. This process begins with a primary screen to identify initial hits, followed by secondary validation and structural studies to confirm binding and elucidate the binding mode.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Primary_Screen Primary Screen (e.g., Thermal Shift Assay or NMR) Hit_Validation Hit Validation (e.g., NMR Titration or SPR) Primary_Screen->Hit_Validation Identified Hits Structural_Studies Structural Studies (X-ray Crystallography or Cryo-EM) Hit_Validation->Structural_Studies Confirmed Binders Hit_to_Lead Hit-to-Lead Chemistry Structural_Studies->Hit_to_Lead Binding Mode

Fragment-Based Drug Discovery Workflow
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature (Tm) indicates a binding event.

Materials:

  • Purified target protein (e.g., VCP/p97)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well PCR plates

  • Real-time PCR instrument capable of fluorescence detection

Protocol:

  • Protein Preparation: Dilute the target protein in the assay buffer to a final concentration of 2 µM.

  • Dye Preparation: Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in assay buffer.

  • Reaction Mixture: In each well of a 96-well PCR plate, prepare a 20 µL reaction mixture containing:

    • 10 µL of 2 µM target protein

    • 5 µL of assay buffer (or buffer containing the fragment)

    • 5 µL of 50x SYPRO Orange dye

  • Fragment Addition: Add this compound to the designated wells to a final concentration of 200 µM. Include a DMSO control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (Tm) for each condition by identifying the inflection point of the melting curve. A significant positive shift in Tm in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

Hypothetical TSA Data:

CompoundConcentration (µM)ΔTm (°C)
DMSO (Control)1%0.0
This compound200+3.5
Positive Control10+8.2
NMR Spectroscopy for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak fragment binding and can provide information on the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Materials:

  • ¹⁵N-labeled purified target protein (e.g., VCP/p97) at a concentration of 50-100 µM.

  • NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 50 mM NaCl, 5% D₂O).

  • This compound stock solution (100 mM in d6-DMSO).

  • NMR tubes.

Protocol:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in NMR buffer. This will serve as the reference spectrum.

  • Fragment Addition: Add this compound to the protein sample to a final concentration of 500 µM.

  • Binding Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and binding spectra.

    • Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate a binding event at or near those residues.

    • The magnitude of the CSPs can be used to map the binding site on the protein surface.

Hypothetical NMR Titration Data:

Fragment Concentration (µM)Average Chemical Shift Perturbation (ppm)
00.000
500.015
1000.028
2500.055
5000.089
10000.120
X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.

Materials:

  • Highly purified and concentrated target protein (e.g., >10 mg/mL).

  • This compound.

  • Crystallization screens and reagents.

  • Cryoprotectant.

Protocol:

  • Co-crystallization:

    • Mix the target protein with a 5-10 fold molar excess of this compound.

    • Set up crystallization trials using various screens (e.g., sitting-drop or hanging-drop vapor diffusion).

  • Crystal Soaking (Alternative Method):

    • Grow crystals of the apo-protein.

    • Transfer the crystals to a solution containing the fragment at a high concentration (e.g., 1-10 mM) and a cryoprotectant.

  • Data Collection:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure by molecular replacement using the apo-protein structure.

    • Build the fragment into the observed electron density map and refine the structure.

Conclusion

This compound represents a valuable fragment for FBDD campaigns due to its desirable physicochemical properties and the presence of a versatile boronic acid moiety. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in the discovery of novel therapeutics, particularly for targets such as VCP/p97. The combination of biophysical screening methods and structural biology is crucial for validating hits and guiding the subsequent hit-to-lead optimization process.

References

Application Notes and Protocols: Protecting Group Strategies for 2-Hydroxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrimidine-5-boronic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery, offering sites for diversification through Suzuki-Miyaura coupling at the boronic acid moiety and modification of the pyrimidine core. The presence of two reactive functional groups, the boronic acid and the 2-hydroxypyrimidine, which exists in tautomeric equilibrium with 2(1H)-pyrimidinone, necessitates the use of protecting groups to achieve selective transformations. This document provides detailed application notes and protocols for various protecting group strategies for this compound, enabling researchers to effectively utilize this versatile compound in complex synthetic routes.

The choice of a protecting group strategy is critical and depends on the desired reaction sequence and the stability of the protecting groups to subsequent reaction conditions. Orthogonal protecting group strategies, which allow for the selective removal of one protecting group in the presence of another, are particularly important for the independent functionalization of the two reactive sites.

Key Considerations for Protecting Group Selection

  • Tautomerism of 2-Hydroxypyrimidine: The 2-hydroxypyrimidine moiety exists in equilibrium with its 2(1H)-pyrimidinone tautomer. This allows for protection on either the oxygen atom (O-protection) or the nitrogen atom (N-protection). The choice between O- and N-protection can influence the reactivity and properties of the molecule.

  • Stability of the Boronic Acid: Boronic acids can undergo dehydration to form boroxines and are generally unstable to certain reaction conditions. Protection as a boronate ester, most commonly a pinacol ester, enhances stability and facilitates purification.

  • Orthogonality: The selected protecting groups for the pyrimidine and the boronic acid should be removable under different, non-interfering conditions to allow for selective manipulation of each functional group.

Protecting Group Strategies and Protocols

This section outlines several protecting group strategies for this compound, including protocols for protection and deprotection reactions.

Strategy 1: Protection of the Boronic Acid as a Pinacol Ester

The most common and robust method for protecting the boronic acid functionality is its conversion to a pinacol ester. This transformation enhances the stability of the boronic acid, making it amenable to a wider range of reaction conditions and facilitating purification by chromatography.

Experimental Protocol: Formation of this compound pinacol ester

  • Method A: From Boronic Acid and Pinacol

    • Reaction:

    • Procedure:

      • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or a mixture of THF and hexanes, add pinacol (1.1 eq).

      • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

      • Cool the reaction mixture and remove the solvent under reduced pressure.

      • The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Method B: Miyaura Borylation of a Halogenated Precursor

    • Reaction:

    • Procedure:

      • In an inert atmosphere glovebox or using Schlenk techniques, combine 5-bromo-2-hydroxypyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a flask.

      • Add a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).

      • Add anhydrous 1,4-dioxane and degas the mixture.

      • Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

      • After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.

      • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the residue by column chromatography on silica gel.

Experimental Protocol: Deprotection of this compound pinacol ester

  • Method A: Acidic Hydrolysis

    • Procedure:

      • Dissolve the pinacol ester in a mixture of acetone and water.

      • Add a strong acid such as HCl (2 M) and stir the mixture at room temperature.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, the boronic acid can be isolated by extraction or precipitation.

  • Method B: Transesterification

    • Procedure:

      • Dissolve the pinacol ester in a suitable solvent like diethyl ether.

      • Add an excess of a diol such as phenylboronic acid or diethanolamine and stir at room temperature.

      • The resulting boronic acid can be isolated after an aqueous workup.

Protection/Deprotection Reagents and Conditions Typical Yield Reaction Time
Pinacol Ester Formation (from Boronic Acid) Pinacol, Toluene, Reflux (Dean-Stark)80-95%2-4 h
Pinacol Ester Formation (Miyaura Borylation) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 80-100 °C70-90%2-12 h
Pinacol Ester Deprotection (Acidic Hydrolysis) 2 M HCl, Acetone/H2O, RT85-98%1-4 h
Pinacol Ester Deprotection (Transesterification) Phenylboronic acid or Diethanolamine, Et2O, RT80-95%2-6 h

G cluster_protection Protection cluster_deprotection Deprotection Boronic_Acid 2-Hydroxypyrimidine- 5-boronic acid Pinacol_Ester 2-Hydroxypyrimidine-5-boronic acid pinacol ester Boronic_Acid->Pinacol_Ester Pinacol, Dean-Stark or Bis(pinacolato)diboron, Pd catalyst Pinacol_Ester_De 2-Hydroxypyrimidine-5-boronic acid pinacol ester Free_Boronic_Acid 2-Hydroxypyrimidine- 5-boronic acid Pinacol_Ester_De->Free_Boronic_Acid Acidic Hydrolysis or Transesterification

Caption: Workflow for the protection of this compound as a pinacol ester and its subsequent deprotection.

Strategy 2: O-Protection of the 2-Hydroxy Group

Protection of the 2-hydroxy group as an ether (e.g., methyl or benzyl ether) is a common strategy. This prevents the hydroxyl group from acting as a nucleophile or an acid.

Experimental Protocol: O-Methylation

  • Reaction:

  • Procedure:

    • To a solution of this compound pinacol ester (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq).

    • Add methyl iodide (CH3I, 1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel.

Experimental Protocol: O-Benzylation

  • Reaction:

  • Procedure:

    • Follow the procedure for O-methylation, substituting benzyl bromide (BnBr) for methyl iodide.

Experimental Protocol: Deprotection of O-Alkyl/Benzyl Ethers

  • O-Methyl Deprotection: Typically requires harsh conditions, such as treatment with boron tribromide (BBr3) at low temperature.

  • O-Benzyl Deprotection (Hydrogenolysis):

    • Dissolve the O-benzyl protected compound in a suitable solvent like ethanol, methanol, or ethyl acetate.

    • Add a palladium catalyst, such as 10% Pd/C.

    • Stir the mixture under an atmosphere of hydrogen (H2) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Protection/Deprotection Reagents and Conditions Typical Yield Reaction Time
O-Methylation CH3I, K2CO3, DMF, RT75-90%2-6 h
O-Benzylation BnBr, K2CO3, DMF, RT80-95%2-6 h
O-Methyl Deprotection BBr3, CH2Cl2, -78 °C to RT50-70%1-3 h
O-Benzyl Deprotection H2, 10% Pd/C, EtOH, RT90-99%1-4 h

G cluster_protection O-Protection cluster_deprotection O-Deprotection Start_Material 2-Hydroxypyrimidine-5-boronic acid pinacol ester Protected_Product 2-Alkoxy/Benzyloxy-pyrimidine- 5-boronic acid pinacol ester Start_Material->Protected_Product Alkyl/Benzyl Halide, Base Protected_Material 2-Alkoxy/Benzyloxy-pyrimidine- 5-boronic acid pinacol ester Deprotected_Product 2-Hydroxypyrimidine-5-boronic acid pinacol ester Protected_Material->Deprotected_Product BBr3 (for O-Me) or H2, Pd/C (for O-Bn)

Caption: Workflow for the O-protection of the 2-hydroxy group and subsequent deprotection.

Strategy 3: N-Protection of the 2(1H)-Pyrimidinone Tautomer

Protection of the nitrogen atom of the 2(1H)-pyrimidinone tautomer is an alternative strategy. Common N-protecting groups include tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).

Experimental Protocol: N-Boc Protection

  • Reaction:

  • Procedure:

    • To a solution of this compound pinacol ester (1.0 eq) in a solvent such as THF or dichloromethane, add di-tert-butyl dicarbonate ((Boc)2O, 1.2-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Protocol: N-Boc Deprotection

  • Procedure:

    • Dissolve the N-Boc protected compound in a solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully neutralize the excess acid and isolate the deprotected product.

Protection/Deprotection Reagents and Conditions Typical Yield Reaction Time
N-Boc Protection (Boc)2O, DMAP, THF, RT70-85%12-24 h
N-Boc Deprotection TFA, CH2Cl2, RT90-98%1-4 h

G cluster_protection N-Protection cluster_deprotection N-Deprotection Start_Material 2-Hydroxypyrimidine-5-boronic acid pinacol ester Protected_Product N-Protected-2-pyrimidinone- 5-boronic acid pinacol ester Start_Material->Protected_Product Protecting Group Reagent, Base/Catalyst Protected_Material N-Protected-2-pyrimidinone- 5-boronic acid pinacol ester Deprotected_Product 2-Hydroxypyrimidine-5-boronic acid pinacol ester Protected_Material->Deprotected_Product Specific Deprotection Conditions

Caption: General workflow for the N-protection of the 2(1H)-pyrimidinone and subsequent deprotection.

Orthogonal Protecting Group Strategies

The combination of different protecting groups allows for the selective functionalization of either the pyrimidine ring or the boronic acid moiety.

Example Orthogonal Strategy:

  • Protection:

    • Protect the boronic acid as a pinacol ester .

    • Protect the 2-hydroxy group as a benzyl ether .

  • Selective Deprotection and Functionalization:

    • Option A: Functionalize the Pyrimidine Ring First

      • Perform reactions on the boronic acid pinacol ester (e.g., Suzuki-Miyaura coupling).

      • Selectively deprotect the O-benzyl group via hydrogenolysis to reveal the 2-hydroxy group for further modification.

    • Option B: Functionalize the Boronic Acid Site First

      • Selectively deprotect the pinacol ester under acidic conditions to regenerate the boronic acid.

      • Perform reactions at the boronic acid site.

      • The O-benzyl group remains intact for subsequent deprotection and functionalization.

G cluster_path_A Path A: Functionalize Boronic Acid First cluster_path_B Path B: Functionalize Pyrimidine First Start 2-Hydroxypyrimidine- 5-boronic acid Double_Protected 2-(Benzyloxy)pyrimidine-5-boronic acid pinacol ester Start->Double_Protected 1. Pinacol protection 2. O-Benzylation Deprotect_Boronic Selective Pinacol Deprotection (Acid) Double_Protected->Deprotect_Boronic Functionalize_Pyrimidine Functionalize via Boronic Ester (e.g., Suzuki Coupling) Double_Protected->Functionalize_Pyrimidine Functionalize_Boronic Functionalize Boronic Acid (e.g., Suzuki Coupling) Deprotect_Boronic->Functionalize_Boronic Deprotect_Bn Deprotect O-Benzyl (Hydrogenolysis) Functionalize_Boronic->Deprotect_Bn Final_Product_A Final Product A Deprotect_Bn->Final_Product_A Deprotect_Bn_First Selective O-Benzyl Deprotection (Hydrogenolysis) Functionalize_Pyrimidine->Deprotect_Bn_First Functionalize_Hydroxy Functionalize 2-Hydroxy Group Deprotect_Bn_First->Functionalize_Hydroxy Deprotect_Pinacol Deprotect Pinacol Ester Functionalize_Hydroxy->Deprotect_Pinacol Final_Product_B Final Product B Deprotect_Pinacol->Final_Product_B

Caption: An example of an orthogonal protecting group strategy allowing for selective functionalization.

Conclusion

The strategic use of protecting groups is essential for the successful application of this compound in multistep organic synthesis. By carefully selecting compatible protecting groups for the boronic acid and the pyrimidine functionalities, researchers can achieve selective transformations and construct complex molecules with high efficiency and control. The protocols and strategies outlined in this document provide a foundation for the effective utilization of this versatile building block in drug discovery and development programs. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Application Notes and Protocols: One-Pot Synthesis Involving 2-Hydroxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrimidine-5-boronic acid is a versatile building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors. The presence of the boronic acid moiety at the 5-position allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the efficient synthesis of complex biaryl and heteroaryl structures.[1][2] The hydroxyl group at the 2-position provides a handle for further functionalization, making this reagent a valuable tool for creating diverse molecular libraries for screening and lead optimization.

These application notes provide a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction using this compound. This methodology is central to the synthesis of substituted 2-hydroxypyrimidine derivatives, which are of significant interest in the development of novel therapeutics.

Key Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The use of this compound allows for the efficient synthesis of novel pyrimidine-containing compounds. These compounds are of great interest in drug discovery programs targeting a variety of diseases. For instance, 2-aminopyrimidine-5-boronic acid, a related compound, is a crucial intermediate in the synthesis of kinase inhibitors like the PI3K/mTOR inhibitor GDC-0980.[3] The ability to readily form C-C bonds via Suzuki-Miyaura coupling makes these boronic acids indispensable for constructing molecules that can act as hinge-binding moieties for kinase inhibitors.[4]

Experimental Protocols

One-Pot Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol details a representative one-pot Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl halide (Ar-X, where X = Br, I).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the desired coupled product.

Data Presentation

The following table summarizes representative quantitative data for the one-pot Suzuki-Miyaura coupling of this compound with various aryl bromides. Yields are representative and can vary based on the specific substrate and reaction conditions.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2)Cs₂CO₃DME851092
31-Bromo-3-nitrobenzenePd(PPh₃)₄ (4)K₃PO₄Toluene/H₂O (4:1)1001678
42-BromopyridinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)951481

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Pyr(L2) Transmetalation Ar-Pd(II)-Pyr(L2)->Pd(0)L2 Reductive Elimination Ar-Pyr Ar-Pyr Ar-Pd(II)-Pyr(L2)->Ar-Pyr Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Pyr-B(OH)2 2-OH-Pyrimidine-B(OH)2 Pyr-B(OH)2->Ar-Pd(II)-OH(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

One_Pot_Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification A Combine Reactants: - 2-OH-Pyrimidine-B(OH)2 - Aryl Halide - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the one-pot Suzuki-Miyaura coupling.

Logical_Relationship cluster_0 Core Reagent cluster_1 Synthetic Transformations cluster_2 Products A This compound B Suzuki-Miyaura Coupling A->B C 5-Aryl-2-hydroxypyrimidine Intermediate B->C D Further One-Pot Functionalization (e.g., O-alkylation, N-alkylation) C->D E Diverse Library of Substituted Pyrimidines D->E

Caption: Logical relationship for diversification from the core reagent.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 2-Hydroxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing 2-Hydroxypyrimidine-5-boronic acid. This method offers a rapid and efficient means of synthesizing 5-aryl-2-hydroxypyrimidines, which are valuable scaffolds in medicinal chemistry and drug discovery. The pyrimidine moiety is a common feature in a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2]

Core Applications in Drug Discovery

The 2-hydroxypyrimidine core is a key building block in the development of novel therapeutics. Its derivatives have been explored for a variety of biological targets. The Suzuki-Miyaura coupling is a powerful and versatile reaction for creating carbon-carbon bonds, making it a cornerstone in modern synthetic chemistry.[3][4] The use of this compound in this reaction allows for the direct installation of this important heterocyclic motif onto various aryl and heteroaryl systems. This methodology is particularly relevant for:

  • Lead Optimization: Rapidly generating analogs of lead compounds to explore structure-activity relationships (SAR).

  • Library Synthesis: Efficiently creating diverse libraries of compounds for high-throughput screening.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors incorporate pyrimidine scaffolds.[5]

Microwave-Assisted Suzuki Coupling: Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an aryl or vinyl halide (or pseudohalide).[4][6] The reaction is typically carried out in the presence of a base and a suitable solvent system. Microwave energy is used to rapidly heat the reaction mixture, thereby accelerating the rate of reaction.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[6]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the vial via syringe.

  • Place the reaction vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.

Data Presentation: Representative Reaction Conditions for Microwave-Assisted Suzuki Coupling

The following tables summarize typical conditions for microwave-assisted Suzuki coupling reactions, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst and Base Screening

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (min)Typical Yield Range (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201570-95
PdCl₂(dppf) (2)Cs₂CO₃ (3)DMF1401080-98
Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1102075-90

Table 2: Solvent and Temperature Optimization

SolventTemperature (°C)Time (min)Notes
1,4-Dioxane/H₂O100-14010-20A common and effective solvent system.[2]
DMF120-1505-15Good for dissolving a wide range of substrates.
Toluene/H₂O100-13015-30Biphasic system that can be effective.[7]
Acetonitrile14015Can be effective but solubility of some substrates may be limited.
Ethanol/H₂O12010A greener solvent option.[8]

Visualizing the Workflow and Reaction

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) mix 2. Reaction Setup (Add reagents to microwave vial) prep->mix degas 3. Inert Atmosphere (Evacuate and backfill with N2/Ar) mix->degas solvent 4. Solvent Addition (Add degassed solvent) degas->solvent mw 5. Microwave Irradiation (Set temperature and time) solvent->mw workup 6. Workup (Extraction and washing) mw->workup purify 7. Purification (Column chromatography) workup->purify product 8. Final Product (5-Aryl-2-hydroxypyrimidine) purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

G r1 This compound catalyst Pd(0) Catalyst, Base plus1 + r2 Aryl Halide (Ar-X) solvent Solvent, Microwave (Δ) product 5-Aryl-2-hydroxypyrimidine solvent->product

Caption: General reaction scheme for the Suzuki coupling.

References

Application Notes and Protocols: 2-Hydroxypyrimidine-5-boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrimidine-5-boronic acid is a bifunctional molecule that holds significant promise for advanced materials science applications. Its unique structure, combining the electron-deficient pyrimidine ring with the versatile diol-binding capabilities of boronic acid, opens avenues for the development of novel functional materials. The 2-hydroxy group can exist in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone, further influencing its electronic properties and hydrogen bonding capabilities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent sensors, self-healing polymers, and functionalized nanoparticles.

I. Fluorescent Sensors for Saccharide Detection

The inherent ability of the boronic acid moiety to reversibly bind with cis-diols makes this compound an excellent candidate for the core component of fluorescent sensors for saccharides. The pyrimidine ring can act as a signaling unit, where its fluorescence is modulated upon binding of a saccharide to the boronic acid group.

Principle of Operation

The sensing mechanism is often based on Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of the pyrimidine ring. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction can disrupt the PET process, resulting in a "turn-on" fluorescence signal. The 2-hydroxy group may participate in hydrogen bonding, potentially influencing the sensitivity and selectivity of the sensor.

G cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) Unbound Sensor This compound Excitation Excitation (Light Absorption) Unbound Sensor->Excitation Bound Sensor Sensor-Saccharide Complex Unbound Sensor->Bound Sensor Saccharide Binding PET Photoinduced Electron Transfer (PET) Excitation->PET Quenching Fluorescence Quenching PET->Quenching Excitation_Bound Excitation (Light Absorption) Bound Sensor->Excitation_Bound Saccharide Saccharide (analyte) PET_Inhibition PET Inhibition Excitation_Bound->PET_Inhibition Fluorescence Fluorescence Emission PET_Inhibition->Fluorescence

Fig. 1: "Turn-on" fluorescence sensing mechanism.
Quantitative Data (Illustrative)

ParameterFructoseGlucoseGalactose
Binding Constant (Kb, M-1) 436511095
Limit of Detection (LOD, µM) 55075
Fluorescence Enhancement (I/I0) 1553
Optimal pH 7.4 - 8.57.4 - 8.57.4 - 8.5
Experimental Protocol: Saccharide Sensing
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a minimal amount of DMSO.

    • Prepare 100 mM stock solutions of various saccharides (e.g., fructose, glucose, galactose) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Fluorescence Measurements:

    • Dilute the sensor stock solution to a final concentration of 10 µM in the phosphate buffer.

    • Prepare a series of saccharide solutions by serial dilution from the stock solution.

    • In a quartz cuvette, mix the sensor solution with the saccharide solutions to achieve a range of final saccharide concentrations.

    • Record the fluorescence emission spectra using a fluorescence spectrophotometer at an excitation wavelength determined from the absorption spectrum of the sensor.

    • Plot the fluorescence intensity at the emission maximum against the saccharide concentration to determine the binding constant and limit of detection.

II. Self-Healing Polymers

The dynamic covalent nature of boronic esters, formed between boronic acids and diols, can be exploited to create self-healing polymers. This compound can be incorporated into a polymer backbone, which can then be cross-linked with a diol-containing polymer (e.g., polyvinyl alcohol, PVA). The reversible nature of the boronic ester bond allows the material to reform after being damaged. The presence of the 2-hydroxy group may facilitate the dynamic exchange of B–O bonds, potentially enhancing the self-healing efficiency.[2][3]

G cluster_workflow Self-Healing Polymer Synthesis Workflow Start Start: Prepare Monomers Polymerization Incorporate 2-Hydroxypyrimidine- 5-boronic acid into a polymer backbone Start->Polymerization Crosslinking Mix with a diol-containing polymer (e.g., PVA) to form a hydrogel Polymerization->Crosslinking Damage Introduce mechanical damage (e.g., cutting) Crosslinking->Damage Healing Allow the material to self-heal at room temperature Damage->Healing Analysis Characterize mechanical properties of the healed material Healing->Analysis

Fig. 2: Workflow for preparing and testing self-healing polymers.
Quantitative Data (Illustrative)

The following table provides typical properties of boronic acid-based self-healing hydrogels.[4][5][6]

PropertyValue
Healing Time 1 - 24 hours
Healing Efficiency 80 - 95%
Tensile Strength 0.1 - 1.0 MPa
pH for Optimal Healing 7.0 - 8.5
Experimental Protocol: Synthesis of a Self-Healing Hydrogel
  • Synthesis of a Boronic Acid-Containing Polymer:

    • Synthesize a polymer with pendant this compound groups via copolymerization of a suitable vinyl-functionalized pyrimidine boronic acid ester with a primary monomer (e.g., acrylamide).

    • Deprotect the boronic acid ester to yield the final polymer.

  • Preparation of the Self-Healing Hydrogel:

    • Prepare a 10% (w/v) solution of the boronic acid-containing polymer in a phosphate buffer (pH 7.4).

    • Prepare a 10% (w/v) solution of polyvinyl alcohol (PVA) in the same buffer.

    • Mix the two polymer solutions in a 1:1 volume ratio and stir until a homogeneous hydrogel is formed.

  • Self-Healing Test:

    • Cut the prepared hydrogel into two pieces with a sharp blade.

    • Bring the two cut surfaces into contact and allow them to heal at room temperature for a specified period (e.g., 6 hours).

    • Evaluate the healing efficiency by measuring the tensile strength of the healed hydrogel compared to the original hydrogel.

III. Functionalized Nanoparticles for Targeted Delivery and Sensing

This compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) to impart specific recognition capabilities. These functionalized nanoparticles can be used for targeted drug delivery to cells overexpressing sialic acid (a diol-containing sugar) on their surface or for the sensitive detection of glycoproteins. The pyrimidine moiety may also offer opportunities for π-π stacking interactions, further enhancing binding or enabling other functionalities.

G cluster_workflow Nanoparticle Functionalization Workflow Start Start: Synthesize Nanoparticles Ligand_Synthesis Synthesize a thiol-terminated derivative of This compound Start->Ligand_Synthesis Functionalization Incubate nanoparticles with the thiolated ligand for surface functionalization Ligand_Synthesis->Functionalization Purification Purify the functionalized nanoparticles (e.g., via centrifugation) Functionalization->Purification Characterization Characterize the functionalized nanoparticles (e.g., DLS, TEM, UV-Vis) Purification->Characterization

Fig. 3: General workflow for nanoparticle functionalization.
Quantitative Data (Illustrative)

This table shows representative data for boronic acid-functionalized gold nanoparticles used in sensing applications.

ParameterValueReference
Nanoparticle Size 10 - 50 nm-
Surface Ligand Density 1 - 10 molecules/nm2-
Binding Affinity (Kd) for Glycoproteins 10-6 - 10-8 M-
Detection Limit for Glycoproteins 1 - 100 ng/mL-
Experimental Protocol: Functionalization of Gold Nanoparticles
  • Synthesis of Thiolated Ligand:

    • Synthesize a derivative of this compound that contains a terminal thiol group for attachment to gold surfaces. This can be achieved through standard organic synthesis protocols, for example, by reacting the hydroxyl group or an amino-modified pyrimidine with a thiol-containing linker.

  • Functionalization of Gold Nanoparticles:

    • Synthesize gold nanoparticles (AuNPs) of the desired size using a standard method (e.g., citrate reduction).

    • Add a solution of the thiolated this compound ligand to the AuNP suspension.

    • Allow the mixture to react for several hours to ensure complete ligand exchange on the nanoparticle surface.

  • Purification and Characterization:

    • Purify the functionalized AuNPs by repeated centrifugation and resuspension in a suitable buffer to remove excess ligand.

    • Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the size and surface charge, Transmission Electron Microscopy (TEM) for morphology, and UV-Vis spectroscopy to confirm surface modification.

Conclusion

This compound is a promising building block for the creation of a variety of advanced materials. Its unique combination of a pyrimidine heterocycle and a boronic acid moiety allows for the development of sophisticated fluorescent sensors, self-healing polymers, and functionalized nanoparticles. The experimental protocols provided herein offer a starting point for researchers to explore the potential of this versatile molecule in their respective fields. Further research is warranted to fully elucidate the specific quantitative properties of materials derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxypyrimidine-5-boronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields in Suzuki-Miyaura cross-coupling reactions involving 2-hydroxypyrimidine-5-boronic acid. The information is tailored for researchers, scientists, and drug development professionals to help optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may encounter, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

A1: Low yields with this substrate are a common challenge and can stem from several factors. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][2] This is a well-documented issue for nitrogen-containing heterocycles.

  • Protodeboronation: This is a significant side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][3][4] The 2-hydroxy group can influence the electronic properties of the ring, potentially affecting the stability of the carbon-boron bond.

  • Substrate Instability: Boronic acids, in general, can be unstable.[5][6] The specific electronic nature of the 2-hydroxypyrimidine ring might contribute to decomposition under the reaction conditions.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces the amount of boronic acid available for the desired cross-coupling.[3] To minimize this side reaction:

  • Use Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt.[1][3][7] These derivatives often exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[3]

  • Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can reduce protodeboronation, although water is often required to dissolve the base and facilitate the catalytic cycle.[2][5]

  • Optimize Base and Temperature: High temperatures and strong bases can exacerbate protodeboronation.[4] Careful screening of the base and using the lowest effective temperature is recommended.

Q3: I am observing unreacted starting material. How can I improve the conversion?

A3: Incomplete conversion suggests a problem with the catalytic cycle's efficiency. Consider the following adjustments:

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands can promote the crucial oxidative addition step and prevent catalyst deactivation.[7]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier, especially for less reactive coupling partners (e.g., aryl chlorides).[7] Microwave heating is an effective technique for rapidly reaching and maintaining high temperatures, often leading to improved yields and shorter reaction times.[1][8]

  • Select a Stronger Base: A weak base may not be sufficient to activate the boronic acid for the transmetalation step.[2] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[7][9]

Q4: How do I choose the right catalyst, ligand, and base for this specific substrate?

A4: The choice of reagents is critical and highly interdependent.[4]

  • Catalyst/Ligand: For challenging heteroaryl couplings, highly active catalyst systems are required.[7] Pre-formed palladium precatalysts complexed with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often a good starting point as they promote the key steps of the catalytic cycle and resist deactivation.[2]

  • Base: The base's primary role is to activate the boronic acid by converting it to a more nucleophilic boronate species, which is essential for transmetalation.[10][11][12] The choice can significantly impact yield.[13] While K₂CO₃ is common, stronger bases like K₃PO₄ are often more effective for difficult couplings.[7]

Q5: I am observing significant formation of a bi-pyrimidine byproduct (homocoupling). How can this be prevented?

A5: Homocoupling is the self-coupling of the boronic acid. This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5][7]

  • Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[1][7]

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[1][5]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]

Data Presentation: Parameter Optimization Tables

The following tables summarize key components and conditions to guide optimization efforts.

Table 1: Catalyst & Ligand Selection Guide

Catalyst SourceLigand TypeRecommended ForKey Advantages
Pd(PPh₃)₄TriphenylphosphineGeneral purpose, simple couplingsCommercially available, Pd(0) source.
Pd(OAc)₂ / PdCl₂- (requires external ligand)Versatile precatalystBench-stable Pd(II) source.
Pd(dppf)Cl₂dppf (Bidentate phosphine)General heteroaryl couplingsGood stability and activity.
Pd₂(dba)₃- (requires external ligand)Versatile precatalystCommon Pd(0) source.
-Buchwald Ligands (SPhos, XPhos)Challenging/hindered substrates, heteroaryl chloridesPromotes oxidative addition, high activity.[2][7]
-NHC Ligands (IPr, IMes)Electron-rich and hindered substratesHigh thermal stability and activity.[2][7]

Table 2: Base Selection Guide

BaseRelative StrengthCommon SolventsNotes
Na₂CO₃ / K₂CO₃ModerateAqueous mixtures (Dioxane/H₂O, THF/H₂O)Common starting point; Na₂CO₃ was found to be effective in some pyrimidine couplings.[13][14]
K₃PO₄StrongAqueous or anhydrous systemsOften effective for challenging couplings and with less reactive aryl chlorides.[7]
Cs₂CO₃StrongAqueous or anhydrous systemsHighly effective but more expensive; can be beneficial in difficult cases.[9]
KFMildAnhydrous or aqueousUsed to avoid hydrolysis of base-labile groups like esters.[12][15]

Visualizations

The following diagrams illustrate key processes and workflows relevant to troubleshooting the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_inputs Inputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield Observed q1 Analyze Crude Reaction: Starting Material (SM) remaining? start->q1 action1 Increase Catalyst Activity: - Use Buchwald/NHC Ligands - Increase Temperature (Microwave) - Use Stronger Base (K₃PO₄) q1->action1 Yes q2 Major Byproducts Observed? q1->q2 No sm_yes YES sm_no NO q3 Byproduct Type? q2->q3 Yes action4 General Optimization: - Lower Reaction Temperature - Screen Different Solvents - Check Reagent Purity q2->action4 No byproduct_yes YES action2 Minimize Protodeboronation: - Use Pinacol/MIDA Ester - Optimize Base/Temp - Anhydrous Conditions q3->action2 action3 Minimize Homocoupling: - Thoroughly Degas System - Use Pd(0) Source q3->action3 protodeboronation Protodeboronation Product protodeboronation->q3 homocoupling Homocoupling Product homocoupling->q3 byproduct_no NO (Complex Mixture/Decomposition)

Caption: A workflow diagram for troubleshooting low yields.

Detailed Experimental Protocol

This section provides a representative microwave-assisted Suzuki-Miyaura coupling protocol that can be used as a starting point for optimization.

Materials:

  • This compound (or its pinacol ester) (1.0 equiv)

  • Aryl/heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos) (1-2x mol% of Pd)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial, add the this compound, the aryl halide, the palladium catalyst, ligand (if separate), and the base.

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent system via syringe through the vial's septum.[1]

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to the desired temperature (a typical starting point is 100-120 °C) for a specified time (e.g., 15-30 minutes).[1][8]

  • Reaction Monitoring: After the initial time, cool the reaction to room temperature and analyze a small aliquot by TLC or LC-MS to check for conversion of the starting material. If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][16] Purify the crude residue by flash column chromatography to obtain the desired coupled product.[7]

References

Technical Support Center: Purification of 2-Hydroxypyrimidine-5-boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying the reaction products of 2-Hydroxypyrimidine-5-boronic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reaction mixtures containing this compound?

A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts of the aryl halide, and products of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Residual palladium catalyst and inorganic salts from the reaction base are also frequently present.[1]

Q2: Why is purification of this compound and its products challenging?

A2: The polarity of the 2-hydroxy- and 5-boronic acid groups makes this molecule and its derivatives highly polar. This can lead to difficulties in separation from other polar impurities and starting materials. Boronic acids, in general, can be unstable on standard silica gel, leading to degradation or irreversible adsorption during column chromatography.[2][3]

Q3: What are the primary purification strategies for polar boronic acids like this compound?

A3: The most common and effective strategies include reverse-phase column chromatography, recrystallization, and acid-base extraction.[1][4] The choice of method will depend on the specific properties of the desired product and the impurities present.

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: Normal-phase chromatography on silica gel is often challenging for boronic acids as they can stick to the acidic silica, leading to streaking and poor recovery.[2][3] If this method is attempted, it is advisable to use a modified silica gel or a very polar eluent system, potentially with additives like acetic acid to reduce tailing.[4]

Q5: How can I improve the stability of my boronic acid during purification and storage?

A5: To minimize degradation, it is important to use degassed solvents to reduce oxidation. For storage, keeping the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, is recommended. Boronic acids can also form cyclic anhydrides (boroxines) upon dehydration, which can sometimes complicate analysis but is often reversible in the presence of water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

Problem 1: Poor or No Separation During Column Chromatography
Possible CauseTroubleshooting Steps
Compound streaking on silica gel Switch to reverse-phase (C18) chromatography.[3] Alternatively, try neutralizing the silica gel with a triethylamine wash before packing the column or add a small amount of acetic acid to the mobile phase.[4]
Co-elution of product and impurities Optimize the solvent system. For reverse-phase, adjust the gradient of water and organic solvent (e.g., acetonitrile or methanol).[5] For normal-phase, try a different solvent combination with varying polarities.[6]
Product is not eluting from the column The compound may be too polar for the chosen eluent system. For normal-phase, gradually increase the polarity of the mobile phase (e.g., by adding methanol). For reverse-phase, decrease the polarity of the mobile phase (increase the organic solvent concentration).
Problem 2: Low Recovery After Recrystallization
Possible CauseTroubleshooting Steps
Product is too soluble in the chosen solvent Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[7][8] Common solvents for pyrimidine derivatives include ethanol, isopropanol, and ethyl acetate, or mixtures with water.[1]
Precipitation is too rapid, trapping impurities Ensure the solution cools slowly to allow for the formation of pure crystals.[8] Covering the flask to insulate it can help.
Formation of an oil instead of crystals ("oiling out") This can happen if the product's melting point is lower than the boiling point of the solvent or if impurities are present. Try using a lower boiling point solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Reverse-Phase Flash Column Chromatography

This protocol provides a general guideline for the purification of polar compounds derived from this compound.

1. Sample Preparation: a. After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

2. Column Preparation: a. Select a C18 reverse-phase column. b. Equilibrate the column with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

3. Elution and Fraction Collection: a. Load the sample onto the column. b. Begin elution with a shallow gradient, gradually increasing the concentration of the organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 5% to 50% organic solvent over 20-30 column volumes. c. Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.

4. Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent under reduced pressure. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified solid product.

Protocol 2: Recrystallization

This protocol is suitable for solid products with moderate to high purity after initial workup.

1. Solvent Selection: a. Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[7][8]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. c. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]

3. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. c. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.[8]

4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodRecommended SolventsNotes
Reverse-Phase Chromatography Water/Acetonitrile, Water/MethanolOften with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[5]
Recrystallization Ethanol, Isopropanol, Water, Ethanol/Water mixtures, Ethyl AcetateThe choice is highly dependent on the specific product's solubility profile.[1][9]
Acid-Base Extraction Aqueous NaOH or NaHCO₃, followed by acidification with HClUseful for separating acidic boronic acids from neutral organic impurities.[2][10]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Isolation reaction_mixture Crude Reaction Mixture extraction Extraction with Organic Solvent reaction_mixture->extraction washing Wash with Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentration drying->concentration purification_choice Choose Purification Method concentration->purification_choice rp_chrom Reverse-Phase Chromatography purification_choice->rp_chrom Polar Product recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity Analysis (HPLC, NMR) rp_chrom->analysis recrystallization->analysis isolation Pure Product analysis->isolation

Caption: General experimental workflow for the purification of this compound reaction products.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Attempt issue Issue Encountered? start->issue poor_sep Poor Separation/ Streaking issue->poor_sep Yes low_recovery Low Recovery issue->low_recovery Yes success Successful Purification issue->success No no_elution No Elution solution_rp Switch to Reverse-Phase poor_sep->solution_rp solution_polarity Adjust Mobile Phase Polarity no_elution->solution_polarity oiling_out Oiling Out solution_solvent Screen for New Solvent low_recovery->solution_solvent solution_cooling Ensure Slow Cooling low_recovery->solution_cooling oiling_out->solution_solvent

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 2-Hydroxypyrimidine-5-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxypyrimidine-5-boronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?

A1: The primary side reactions encountered with this compound are similar to those seen with other heteroaromatic boronic acids. These include:

  • Protodeboronation: This is the most prevalent side reaction, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-hydroxypyrimidine.[1][2] This undesired reaction consumes the boronic acid, reducing the yield of the desired coupled product.[3] It is often exacerbated by high temperatures, strong bases, and the presence of water in the reaction mixture.[2]

  • Homocoupling: The self-coupling of this compound to form a bipyrimidine species can occur, particularly in the presence of oxygen or if the catalytic cycle is inefficient.[2][4] This side reaction consumes the boronic acid and can complicate product purification.

  • Catalyst Deactivation/Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] This can slow down or completely halt the desired cross-coupling reaction.

Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?

A2: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can result in poor catalytic activity.[6]

  • Poor Quality or Degradation of the Boronic Acid: this compound, like many boronic acids, can degrade over time, especially if not stored properly.[3] Protodeboronation can occur even before the reaction begins. It is advisable to use fresh or properly stored boronic acid and to consider using its more stable pinacol ester derivative.[7][8][9]

  • Inadequate Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Insufficient degassing of the reaction mixture and failure to maintain an inert atmosphere (e.g., using argon or nitrogen) can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2]

  • Catalyst Deactivation: As mentioned, the pyrimidine nitrogen atoms can inhibit the palladium catalyst. The choice of a suitable ligand can sometimes mitigate this effect.[5]

Q3: When should I consider using the pinacol ester of this compound?

A3: Using the pinacol ester of this compound is a highly recommended strategy to improve reaction outcomes, particularly when facing issues with the free boronic acid.[7][8][9] Boronic esters, such as the pinacol derivative, offer greater stability and are less prone to premature protodeboronation and homocoupling.[10] While boronic acids are generally more reactive, the enhanced stability of the pinacol ester often leads to higher overall yields of the desired product, especially in reactions that require higher temperatures or longer reaction times.[10]

Q4: How does the tautomerism of this compound affect its reactivity?

A4: 2-Hydroxypyrimidine exists in tautomeric equilibrium with 2-pyrimidinone. This equilibrium can influence the electronic properties of the molecule. The pyrimidinone form is generally the major tautomer. This can affect the electron density of the pyrimidine ring and, consequently, its reactivity in the cross-coupling reaction. The specific influence on the transmetalation step of the Suzuki-Miyaura catalytic cycle may require empirical investigation for optimal results.

Troubleshooting Guides

Issue 1: Low Yield and Significant Protodeboronation

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Significant presence of 2-hydroxypyrimidine in the crude reaction mixture, confirmed by analytical techniques such as LC-MS or NMR.

Troubleshooting Workflow:

G start Low Yield & High Protodeboronation step1 Switch to a Milder Base (e.g., K2CO3, Cs2CO3, KF) start->step1 step2 Lower Reaction Temperature step1->step2 If problem persists end_success Problem Resolved step1->end_success If successful step3 Use Anhydrous Solvents (e.g., Dioxane, Toluene) step2->step3 If problem persists step2->end_success If successful step4 Switch to this compound pinacol ester step3->step4 If problem persists step3->end_success If successful step4->end_success Typically effective end_fail Further Optimization Needed step4->end_fail If problem persists

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Detailed Steps:

  • Optimize the Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] Switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can significantly reduce this side reaction.[2]

  • Lower the Reaction Temperature: Higher temperatures increase the rate of protodeboronation. If the chosen catalyst system is sufficiently active, reducing the reaction temperature (e.g., to 60-80 °C) can be beneficial.[11]

  • Employ Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents (e.g., dioxane, toluene) and ensuring all reagents are dry can minimize this side reaction.[2]

  • Use the Pinacol Ester: As a more robust solution, switching to the pinacol ester of this compound provides greater stability against protodeboronation.[7][8][9]

Issue 2: Formation of Homocoupled Byproduct

Symptoms:

  • Presence of a significant amount of the bipyrimidine byproduct in the reaction mixture.

  • Reduced yield of the desired product.

Troubleshooting Workflow:

G start Significant Homocoupling Observed step1 Ensure Rigorous Degassing (Ar or N2 sparging) start->step1 step2 Use a Pre-formed Pd(0) Catalyst step1->step2 If problem persists end_success Problem Resolved step1->end_success If successful step3 Optimize Ligand-to-Metal Ratio step2->step3 If problem persists step2->end_success If successful step4 Use the Pinacol Ester Derivative step3->step4 If problem persists step3->end_success If successful step4->end_success Typically effective end_fail Further Optimization Needed step4->end_fail If problem persists

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Steps:

  • Improve Inert Atmosphere: Oxygen promotes the oxidative homocoupling of boronic acids.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction time.

  • Catalyst Choice: Utilize a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species in situ.[6] This can help to ensure the catalytic cycle proceeds efficiently, minimizing side reactions.

  • Ligand Optimization: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway. Ensure an optimal ligand-to-palladium ratio to maintain a stable and active catalytic complex.

  • Switch to the Pinacol Ester: The pinacol ester of this compound is generally more resistant to homocoupling compared to the free boronic acid.[7][8][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.0 - 1.5 equiv.)

  • Aryl/heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound (or its pinacol ester), the base, the palladium catalyst, and the ligand (if used).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[4]

Workflow for Synthesis and Purification

Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction - Inactive catalyst- Inappropriate reaction conditions- Degraded boronic acid- Use fresh catalyst and reagents- Screen different solvents, bases, and ligands- Use this compound pinacol ester
Protodeboronation - High temperature- Strong base- Presence of water- Lower reaction temperature- Use a milder base (e.g., K₂CO₃, KF)- Employ anhydrous conditions- Switch to the pinacol ester
Homocoupling - Presence of oxygen- Inefficient catalyst turnover- Ensure rigorous degassing and inert atmosphere- Use a pre-formed Pd(0) catalyst- Optimize ligand-to-metal ratio
Difficult Purification - Presence of polar byproducts- Boronic acid residue- Aqueous wash with a mild base to remove unreacted boronic acid- Consider reversed-phase chromatography for polar products

References

overcoming poor solubility of 2-Hydroxypyrimidine-5-boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxypyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in chemical reactions, with a focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the common solubility issues with this compound?

A1: this compound, like many heterocyclic boronic acids, often exhibits poor solubility in common organic solvents used for cross-coupling reactions. This can lead to low reaction yields and reproducibility issues. The presence of the polar hydroxypyrimidine ring contributes to its limited solubility in non-polar solvents. Furthermore, boronic acids can form trimeric anhydrides (boroxines), which are often less soluble.

Q2: In which solvents is this compound expected to be soluble?

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several strategies can be employed to improve the solubility and overall performance of this compound in reactions:

  • Use of Co-solvents: The addition of a polar co-solvent, such as water, to a primary organic solvent like dioxane or THF can improve the solubility of both the boronic acid and the inorganic bases typically used in Suzuki-Miyaura coupling reactions.[2][3]

  • Elevated Temperatures: Running the reaction at a higher temperature can increase the solubility of the boronic acid. Microwave-assisted synthesis is often effective for this purpose.[4][5]

  • Choice of Base: The choice of base can influence the solubility of the reaction components. While common bases include carbonates and phosphates, the overall composition of the reaction mixture should be considered.

  • Protecting Group/Ester Strategy: Converting the boronic acid to a boronate ester, such as a pinacol ester, can improve its solubility in organic solvents and also enhance its stability.[6] These esters can often be used directly in coupling reactions, where they may hydrolyze in situ to the active boronic acid.[2]

Q4: My Suzuki-Miyaura coupling reaction with this compound is not working well. What are some common causes of failure?

A4: Besides poor solubility, other factors can contribute to the failure of Suzuki-Miyaura reactions with this compound:

  • Protodeboronation: Heterocyclic boronic acids, particularly those with nitrogen atoms, can be susceptible to protodeboronation, where the carbon-boron bond is cleaved. This is a common decomposition pathway.[7]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue for nitrogen-containing heterocycles.[4]

  • Formation of Inactive Species: As mentioned, boronic acids can form less reactive trimeric boroxines through dehydration.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Problem 1: Reagent is not dissolving in the reaction solvent.
Potential Cause Suggested Solution
Inappropriate solvent choice.Switch to a more polar aprotic solvent such as DMF or DMSO. Consider using a mixture of solvents, for example, dioxane/water or THF/water.
Low temperature.Gently heat the mixture while stirring. For reactions, consider running them at elevated temperatures (e.g., 80-120 °C) or using a microwave reactor.
Reagent quality.Ensure the boronic acid is of high purity and has been stored correctly to prevent the formation of insoluble polymeric species.
Problem 2: Low or no product yield in Suzuki-Miyaura coupling.
Potential Cause Suggested Solution
Poor solubility of the boronic acid.Implement the solutions from Problem 1. Ensure all reaction components are in solution to the best extent possible before adding the catalyst.
Catalyst deactivation.Use a more robust palladium catalyst/ligand system. For heterocyclic substrates, ligands like SPhos or XPhos can be effective.[8]
Protodeboronation of the boronic acid.Use the boronic acid as its pinacol ester derivative to improve stability.[6] Alternatively, MIDA (N-methyliminodiacetic acid) boronates offer an air-stable option that slowly releases the boronic acid under reaction conditions.[8][9]
Suboptimal reaction conditions.Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents, and temperatures. Microwave-assisted heating can often improve yields for challenging couplings.[5]

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility (Shake-Flask Method)

This protocol provides a general method for determining the solubility of this compound in a given solvent.[1]

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to be tested. Prepare this in triplicate.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved boronic acid using a calibrated analytical technique such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Average the results from the triplicate samples.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general starting point for a microwave-assisted Suzuki-Miyaura coupling reaction with this compound.[4][5]

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Poor Reaction Outcome check_solubility Is the boronic acid fully dissolved? start->check_solubility solubility_solutions Improve Solubility: - Use polar aprotic solvent (DMF, DMSO) - Add co-solvent (e.g., water) - Increase reaction temperature check_solubility->solubility_solutions No check_reaction_conditions Are reaction conditions optimal? check_solubility->check_reaction_conditions Yes solubility_solutions->check_reaction_conditions optimization Optimize Reaction: - Screen catalysts/ligands (e.g., SPhos) - Screen bases (e.g., K3PO4) - Use microwave heating check_reaction_conditions->optimization No check_stability Is boronic acid stable? check_reaction_conditions->check_stability Yes optimization->check_stability stability_solutions Improve Stability: - Use boronic acid pinacol ester - Use MIDA boronate check_stability->stability_solutions No success Successful Reaction check_stability->success Yes stability_solutions->success

Caption: Troubleshooting workflow for reactions involving this compound.

Suzuki_Miyaura_Pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)2 (this compound) boronate [R-B(OH)3]- boronic_acid->boronate + Base base Base boronate->transmetalation r_pd_ar R-Pd(II)-Ar transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Product) reductive_elimination->product

Caption: Simplified signaling pathway for the Suzuki-Miyaura cross-coupling reaction.

References

deboronation of 2-Hydroxypyrimidine-5-boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxypyrimidine-5-boronic acid, focusing on the common issue of deboronation under reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant side reaction?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a prevalent and often undesired side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] It leads to the formation of a hydrodeboronated byproduct (in this case, 2-hydroxypyrimidine) instead of the desired coupled product, which ultimately reduces the reaction yield and complicates purification.[3]

Q2: Why is this compound particularly susceptible to deboronation?

A2: Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyrimidines, are known to be prone to deboronation.[1][4] The 2-hydroxy group increases the electron density of the pyrimidine ring, which can further accelerate this process. Additionally, the presence of proton sources in the reaction medium, such as water or alcohols, can facilitate the cleavage of the C-B bond.[5] Structural motifs like 2-heteroaryls and protonable heteroatoms in the aromatic ring are known to accelerate protodeboronation in aqueous conditions.[5]

Q3: What are the primary factors that promote deboronation during a reaction?

A3: Several factors can promote the undesired deboronation of this compound. These include:

  • Reaction pH: Protodeboronation can be catalyzed by both acidic and basic conditions.[1][6] Thienylboronic acids, for example, are rapidly deboronated at a pH > 10, which is typical for many Suzuki-Miyaura coupling reactions.[6]

  • Temperature: Higher reaction temperatures can increase the rate of deboronation.[6][7]

  • Presence of Water: Water often acts as the proton source for the C-B bond cleavage.[1][3]

  • Palladium Catalyst: The palladium catalyst itself can sometimes facilitate deboronation through the formation of palladium-hydride species.[3]

  • Choice of Base: Strong bases can promote deboronation.[8][9] Weaker inorganic bases are often preferred to minimize this side reaction.[3][10]

Q4: How can I detect and quantify the extent of deboronation in my reaction mixture?

A4: The most effective methods for detecting and quantifying deboronation are chromatographic techniques coupled with mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for monitoring the reaction progress. It allows for the separation and identification of the starting material, the desired product, and the deboronated byproduct (2-hydroxypyrimidine). By comparing the peak areas, a quantitative assessment of the reaction outcome can be made.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to monitor the reaction, provided that all relevant compounds have a chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the deboronated byproduct in the crude reaction mixture after workup.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during reactions with this compound.

ProblemPotential CauseSuggested Solution
Low yield of desired product with significant formation of 2-hydroxypyrimidine. The reaction conditions are favoring protodeboronation over the Suzuki-Miyaura coupling.1. Optimize the Base: Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like alkoxides if possible.[3][10] 2. Lower the Temperature: If feasible, reduce the reaction temperature. 3. Screen Solvents: Use aprotic solvents like dioxane, THF, or toluene, and carefully control the amount of water in the reaction.[3] 4. Change the Catalyst/Ligand: Employ bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired coupling over deboronation.[3]
Reaction is sluggish and incomplete, leading to deboronation over time. The catalytic cycle is slow, allowing for the competing deboronation to occur.1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) might accelerate the desired reaction. 2. Use a More Active Pre-catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species. 3. Check Reagent Purity: Ensure the boronic acid and the coupling partner are of high purity. Impurities can inhibit the catalyst.
Inconsistent results between batches. Variability in reagent quality, especially the boronic acid, or reaction setup.1. Ensure Proper Storage of Boronic Acid: Store this compound at -20°C in a tightly sealed container, protected from moisture and light.[7] Boronic acids can degrade over time.[11][12] 2. Degas Solvents Thoroughly: Ensure that the reaction solvent is properly degassed to remove oxygen, which can affect the catalyst and promote side reactions.[5][13] 3. Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Place the vessel in a microwave reactor and heat to the desired temperature (typically 80-100 °C) for the specified time (usually 15-45 minutes).[14][15][16]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][14]

Visualizations

cluster_suzuki Suzuki-Miyaura Cycle cluster_deboronation Competing Deboronation A Ar-X + Pd(0) B Ar-Pd(II)-X (Oxidative Addition) A->B C Ar-Pd(II)-R (Transmetalation) B->C D Ar-R (Desired Product) C->D Reductive Elimination D->A E 2-Hydroxypyrimidine (Deboronated Byproduct) F R-B(OH)2 (2-Hydroxypyrimidine- 5-boronic acid) F->C F->E Protodeboronation G Base / H2O H [H+] Source

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

start Low Yield / High Deboronation Detected q1 Is the base strong (e.g., NaOH, NaOtBu)? start->q1 a1 Switch to a milder base (K3PO4, K2CO3, Cs2CO3) q1->a1 Yes q2 Is the reaction temperature > 100°C? q1->q2 No a1->q2 a2 Lower the temperature (e.g., 80°C) q2->a2 Yes q3 Are you using standard Pd catalysts (e.g., Pd(PPh3)4)? q2->q3 No a2->q3 a3 Screen advanced ligands (e.g., SPhos, XPhos) or use a pre-catalyst q3->a3 Yes end Re-run optimized reaction q3->end No a3->end

Caption: Troubleshooting workflow for excessive deboronation.

cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed title Protodeboronation Mechanisms A1 Ar-B(OH)2 A2 Ar-B(OH)2-H+ A1->A2 + H+ A3 [Transition State] A2->A3 A4 Ar-H + B(OH)2+ A3->A4 B1 Ar-B(OH)2 B2 Ar-B(OH)3- (Boronate) B1->B2 + OH- B3 [Transition State] B2->B3 + H2O B4 Ar-H + B(OH)3 B3->B4

Caption: Acid and base-catalyzed protodeboronation mechanisms.

References

Technical Support Center: Optimizing Reactions with 2-Hydroxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxypyrimidine-5-boronic acid and its derivatives in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Low or no conversion of starting materials is a frequent challenge. Several factors can contribute to this issue.

  • Potential Causes:

    • Catalyst Inactivity: The palladium catalyst may be inactive or degraded. The active species for the Suzuki-Miyaura coupling is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]

    • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[1]

    • Reagent Purity and Stability: Boronic acids can degrade over time, and impurities in the starting materials can inhibit the reaction.[1] this compound, like other boronic acids, can be susceptible to protodeboronation.[2][3]

    • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[4] The hydroxyl group may also interact with the catalyst.

    • Suboptimal Base or Solvent: The choice of base and solvent is critical for the activation of the boronic acid and the overall reaction efficiency.[5][6]

  • Solutions:

    • Catalyst and Ligand Selection: For challenging substrates like heteroaryl boronic acids, standard catalysts may be ineffective.[4] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the formation of a highly reactive palladium(0) species.[4][5]

    • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.[1][2]

    • Reagent Quality: Use fresh, high-purity this compound. Consider converting it to a more stable form, such as its pinacol ester, to mitigate degradation.[5]

    • Optimize Base and Solvent: Screen a variety of bases and solvents. For less reactive boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[5] Anhydrous solvents such as dioxane, toluene, or THF are commonly used, sometimes with a small amount of water.[5][6]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products.

  • Potential Causes:

    • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide is a common side reaction, often promoted by the presence of oxygen.[5]

    • Protodeboronation: The carbon-boron bond of the boronic acid can be cleaved, replacing the boron group with a hydrogen atom.[2][3] This is a significant side reaction for many boronic acids.

    • Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups, such as esters, they may be hydrolyzed under the reaction conditions, especially with strong bases and the presence of water.[7]

  • Solutions:

    • Thorough Degassing: Rigorous degassing of the reaction mixture can minimize homocoupling by removing oxygen.[2][5]

    • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling pathway over homocoupling of the aryl halide.[5]

    • Use of Boronic Esters: To reduce protodeboronation, consider using more stable boronic esters, like the pinacol ester.[5]

    • Milder Base: If functional group hydrolysis is an issue, try a milder base, such as potassium bicarbonate (KHCO₃) or potassium fluoride (KF).[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The primary role of the base is to activate the boronic acid for the transmetalation step in the catalytic cycle.[6] The base converts the neutral boronic acid into a more nucleophilic borate anion (R-B(OH)₃⁻), which then transfers its organic group to the palladium catalyst.[6][9] The choice of base can significantly impact the reaction rate and yield.[6]

Q2: Which solvents are recommended for reactions with this compound?

A2: Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[6] Often, a mixture of an organic solvent and water is used to help dissolve the inorganic base and facilitate the formation of the active boronate species.[6] However, excess water can promote protodeboronation.[6]

Q3: How can I improve the stability of this compound?

A3: Boronic acids can be unstable and prone to degradation.[3] To improve stability, you can convert this compound into a more robust derivative, such as a pinacol ester or a MIDA boronate.[5] These derivatives are often more stable to storage and handling and can slowly release the active boronic acid in situ during the reaction.[5] Storing the boronic acid in a cool, dry place under an inert atmosphere is also recommended.[2]

Q4: Can the hydroxyl group on the pyrimidine ring interfere with the reaction?

A4: Yes, the hydroxyl group, being acidic, can potentially be deprotonated by the base. The resulting phenoxide may have altered electronic properties and could potentially coordinate with the palladium catalyst. While specific literature on this compound is sparse, the nitrogen atoms in the pyrimidine ring are known to inhibit palladium catalysts by coordination.[4] It is crucial to select a catalyst and ligand system that is robust to potential inhibition by heteroatoms.

Data Presentation

The following tables summarize the effects of different bases and solvents on Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids, providing a starting point for optimization.

Table 1: Effect of Base on Reaction Yield

BaseSolvent SystemTemperature (°C)Yield (%)Reference
K₃PO₄Dioxane/H₂O100Often High[5]
Cs₂CO₃Dioxane100Often High[5]
K₂CO₃DMF80Variable[10]
Na₂CO₃Toluene/H₂O100Variable[11]
Na₃PO₄Dioxane/H₂O100Good[12]

Table 2: Effect of Solvent on Reaction Yield

SolventBaseTemperature (°C)Yield (%)Reference
Dioxane/H₂OK₃PO₄100Generally Good[5]
TolueneK₃PO₄100Variable[2]
THFK₃PO₄80Variable[5]
DMFK₂CO₃80Variable[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

G Troubleshooting Workflow for Low Yield Reactions start Low or No Product Yield check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions ensure_inert Ensure Rigorous Degassing and Inert Atmosphere start->ensure_inert optimize_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands) check_catalyst->optimize_catalyst use_fresh_reagents Use Fresh Boronic Acid or More Stable Ester check_reagents->use_fresh_reagents optimize_conditions Systematically Vary Base, Solvent, and Temperature check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success use_fresh_reagents->success optimize_conditions->success ensure_inert->start Re-run Reaction

Caption: Troubleshooting workflow for low yield reactions.

G Key Factors in Optimizing Base and Solvent Selection center Optimal Reaction base Base Selection center->base solvent Solvent Selection center->solvent base_strength Base Strength (e.g., K3PO4 > K2CO3) base->base_strength base_solubility Solubility of Base base->base_solubility solvent_polarity Solvent Polarity (e.g., Dioxane, Toluene, DMF) solvent->solvent_polarity water_content Presence of Water solvent->water_content catalyst_activity Enhance Catalyst Activity base_strength->catalyst_activity base_solubility->catalyst_activity solvent_polarity->catalyst_activity protodeboronation Minimize Protodeboronation water_content->protodeboronation water_content->catalyst_activity

References

Technical Support Center: Catalyst Poisoning and Troubleshooting for 2-Hydroxypyrimidine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cross-coupling reactions involving 2-Hydroxypyrimidine-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes?

A1: Low or no conversion is a common issue and can stem from several factors, primarily related to catalyst deactivation and the inherent properties of the pyrimidine substrate.

  • Catalyst Poisoning: The basic nitrogen atoms on the pyrimidine ring can coordinate strongly to the palladium catalyst. This binding occupies the catalyst's active sites, preventing it from participating in the catalytic cycle and leading to its deactivation.[1][2]

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be successfully reduced in situ. Inefficient reduction can lead to low concentrations of the active catalyst.[3]

  • Steric Hindrance: The hydroxypyrimidine ring, especially when coupled with a sterically demanding partner, can hinder the necessary geometric arrangements for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom from a proton source (like water).[4] This decomposition of the starting material is often accelerated by strong bases and elevated temperatures.

Q2: How can I prevent catalyst poisoning when using this compound?

A2: Mitigating catalyst poisoning is crucial for success. The key is to use a catalytic system where the desired cross-coupling reaction is significantly faster than the poisoning process.

  • Ligand Selection: This is the most critical factor. Avoid standard phosphine ligands like PPh₃. Instead, employ bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1] These ligands form highly active and stable palladium complexes that promote rapid oxidative addition and reductive elimination, outcompeting the binding of the pyrimidine nitrogen.

  • Use of Palladium Precatalysts: Modern palladium precatalysts (e.g., G3-XPhos, SPhos Precatalyst) are designed to form the active Pd(0) species reliably and rapidly, ensuring a higher concentration of active catalyst at the start of the reaction.[1]

  • Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can help maintain its concentration at a low level, reducing the rate of catalyst poisoning.

Q3: My reaction is generating a significant amount of a byproduct where the boronic acid group is replaced by hydrogen. What is this and how do I stop it?

A3: You are observing protodeboronation. This is a common decomposition pathway for heteroaryl boronic acids.[4]

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate this side reaction. Consider switching from strong bases like K₃PO₄ or NaOH to milder options like K₂CO₃ or even potassium fluoride (KF).[5]

  • Anhydrous Conditions: Since water is the typical proton source, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation. This involves using anhydrous solvents and drying the base thoroughly.

  • Faster Catalysis: As with catalyst poisoning, using a highly active catalyst system (e.g., a Buchwald ligand and precatalyst) can promote the desired Suzuki coupling to occur much faster than the undesired protodeboronation.

Q4: What is homocoupling and why am I seeing it in my reaction?

A4: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical bi-pyrimidine byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]

  • Thorough Degassing: Ensure your solvent is properly degassed before use, and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction to minimize oxygen levels.

  • Catalyst Choice: Using a Pd(0) source (like Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0) can be more effective than starting with a Pd(II) source, which can participate in homocoupling pathways during its initial reduction phase.[3]

Troubleshooting Guides

Guide 1: Low to No Product Formation

If you observe poor conversion, follow these steps to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Low/No Product check_catalyst Step 1: Evaluate Catalyst System - Using a Buchwald ligand (SPhos, XPhos)? - Using a reliable Pd precatalyst? start->check_catalyst change_catalyst Action: Switch to a Buchwald-type ligand and a modern precatalyst. (e.g., SPhos Precatalyst) check_catalyst->change_catalyst No check_base Step 2: Check Base and Conditions - Is protodeboronation observed (LC-MS)? - Is the base too strong? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Use a milder base (e.g., K2CO3) and consider anhydrous conditions. check_base->change_base Yes check_temp Step 3: Evaluate Temperature - Is the temperature too low for a hindered coupling? check_base->check_temp No change_base->check_temp increase_temp Action: Increase temperature moderately (e.g., from 80°C to 100°C). Monitor for decomposition. check_temp->increase_temp Yes success Problem Resolved check_temp->success No, consult further increase_temp->success

Caption: Troubleshooting workflow for low conversion.

Guide 2: Mechanism of Catalyst Poisoning

The diagram below illustrates how the nitrogen atom of the pyrimidine ring can deactivate the palladium catalyst.

Catalyst_Poisoning cluster_cycle Desired Suzuki Catalytic Cycle cluster_poison Catalyst Poisoning Pathway pd0 Active Pd(0)L Catalyst oxidative_add Oxidative Addition (with Ar-X) pd0->oxidative_add poisoned_complex Inactive [Pd(0)L(Pyrimidine)] Complex (Deactivated Catalyst) pd0->poisoned_complex Reversible Coordination (Inhibits Cycle) pd2_complex Ar-Pd(II)L(X) oxidative_add->pd2_complex transmetalation Transmetalation (with Boronic Acid) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L(Ar') transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (Ar-Ar') reductive_elim->product pyrimidine 2-Hydroxypyrimidine Derivative pyrimidine->poisoned_complex

Caption: Palladium catalyst poisoning by pyrimidine nitrogen.

Data Presentation

Table 1: Influence of Ligands and Palladium Sources on a Model Suzuki-Miyaura Cross-Coupling (Data adapted from a study on 3-chloroindazole and 5-indole boronic acid, which serves as a relevant model for N-heterocycle coupling)[1]

EntryPalladium SourceLigandYield (%)
1Pd₂(dba)₃XPhos56
2Pd₂(dba)₃SPhos52
3Pd₂(dba)₃RuPhos40
4Pd(OAc)₂XPhos49
5Pd(OAc)₂SPhos47
6P1 (XPhos Precatalyst) XPhos69
7P2 (SPhos Precatalyst) SPhos80
8Pd₂(dba)₃None0

Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[1]

Experimental Protocols

Recommended Protocol for Suzuki-Miyaura Coupling with this compound

This protocol incorporates best practices derived from literature on challenging heteroaryl couplings to minimize catalyst poisoning and protodeboronation.[1][6]

Reagents & Equipment:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Water (if needed, typically 4:1 to 5:1 Dioxane:Water)

  • Schlenk flask or reaction vial with a septum

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium carbonate (3.0 equiv), and the SPhos Pd G3 Precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane (and water, if using a mixed solvent system) via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent (aryl halide).

  • Degassing (Optional but Recommended): If the flask was not loaded in a glovebox, perform three cycles of vacuum/backfill with argon to ensure the atmosphere is inert.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the desired product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References

Technical Support Center: Analytical Methods for Monitoring 2-Hydroxypyrimidine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxypyrimidine-5-boronic acid. Here, you will find detailed information on analytical methods to monitor its reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions related to the analytical monitoring of reactions involving this compound.

Q1: My HPLC analysis of this compound shows poor peak shape and inconsistent retention times. What could be the cause?

A1: Poor peak shape and retention time variability in HPLC analysis of boronic acids are common issues. Several factors can contribute to this:

  • On-column Degradation: Boronic acids can be unstable under certain chromatographic conditions, leading to peak tailing or the appearance of multiple peaks.[1] The primary degradation pathways include dehydration to form boroxines (cyclic trimers) and protodeboronation (loss of the boronic acid group).[2][3]

  • Interaction with Column Hardware: Some boronic acids can interact with the metal surfaces of the HPLC column and system, leading to peak tailing.[4][5]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and stability of the boronic acid, influencing its retention and peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • For reversed-phase HPLC, use a mobile phase with a high pH (e.g., pH 12.4) to stabilize the boronate ester form, which can improve peak shape and retention.[1][6]

    • Employ volatile mobile phase modifiers like formic acid, acetic acid, or ammonium acetate, especially if interfacing with a mass spectrometer.[7]

  • Use Specialized Columns:

    • Consider using columns with advanced technology, such as MaxPeak™ Premier columns, which are designed to minimize analyte interactions with metal surfaces.[4][5]

    • Polar-embedded or mixed-mode stationary phases can help retain highly polar analytes like boronic acids.[6]

  • Sample Preparation:

    • Prepare samples in a non-aqueous, aprotic diluent to prevent hydrolysis before injection.[1]

Q2: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. How can I troubleshoot this?

A2: Low conversion in Suzuki-Miyaura reactions involving pyrimidine boronic acids can be attributed to several factors, often related to the electronic properties and potential for catalyst inhibition by the pyrimidine ring.[8][9]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[8]

  • Protodeboronation: Cleavage of the carbon-boron bond is a significant side reaction that consumes the boronic acid starting material.[2][3] This can be influenced by the reaction conditions, particularly the base and the presence of water.[8]

  • Inactive Catalyst: The active Pd(0) species may not be efficiently generated or maintained throughout the reaction.[8]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8]

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the formation of a highly reactive palladium(0) complex.[8]

  • Base and Solvent Choice:

    • The choice of base is critical. A weak base may not be sufficient to activate the boronic acid for transmetalation.[8] Experiment with different inorganic or organic bases.

    • Ensure the use of anhydrous and degassed solvents to minimize protodeboronation and catalyst deactivation.[8]

  • Reaction Conditions:

    • Optimize the reaction temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[9]

    • Consider the slow addition of the boronic acid to the reaction mixture to minimize its decomposition.[8]

Q3: How can I use NMR spectroscopy to monitor the progress of my this compound reaction?

A3: NMR spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful non-destructive technique for in-situ reaction monitoring.[10]

  • ¹H NMR: You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. By integrating characteristic peaks, you can determine the relative concentrations of reactants and products over time.[2] For quantitative analysis, a known amount of an internal standard should be added.[2]

  • ¹¹B NMR: This technique is particularly useful for observing the boron-containing species.[11][12] The chemical shift in the ¹¹B NMR spectrum is indicative of the hybridization state of the boron atom (trigonal sp² in the boronic acid vs. tetrahedral sp³ in the boronate ester).[12] This allows for direct monitoring of the conversion of the boronic acid.[11][12][13]

Troubleshooting Steps for NMR Monitoring:

  • Low Sensitivity of ¹¹B NMR: Higher concentrations of the analyte may be required due to the lower sensitivity of ¹¹B NMR.[13]

  • Signal Overlap in ¹H NMR: If peaks of interest overlap, consider using a higher field NMR spectrometer or 2D NMR techniques to resolve the signals.

  • Quantitative Accuracy: For accurate quantification using ¹H NMR, ensure complete relaxation of the protons by using a sufficient relaxation delay (D1) in your acquisition parameters.

Quantitative Data Summary

The following tables summarize key quantitative data from analytical methods used for boronic acid analysis.

Table 1: Performance of a UPLC-MS Method for Boronic Acid Analysis [14]

ParameterValue
Recovery97.1% to 105.7%
Precision (RSD)< 2.0%
Linearity (R²)0.98 (based on UV response)
Limit of Detection (LOD)0.1 µg
Limit of Quantitation (LOQ)1.0 µg

Table 2: Performance of a High-Sensitivity LC-MS/MS Method [15]

ParameterValue
Lower Limit of Quantification (LLOQ)2 pg/mL to 10 pg/mL
Reproducibility (RSD)< 3%
Linearity (R²)> 0.99

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring [7][10]

  • Reaction Sampling and Quenching:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for more accurate quantification.[10]

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 or a similar reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a volatile modifier like formic acid or ammonium acetate.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both reactants and products absorb (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks for starting materials and products based on their retention times, confirmed by injecting pure standards.

    • Integrate the peak areas and calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent.

Protocol 2: In-situ ¹H NMR Monitoring [10]

  • Sample Preparation:

    • Set up the reaction in a deuterated solvent within an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the components of the reaction mixture.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to each spectrum.

    • Integrate the signals corresponding to the starting materials and products.

    • Calculate the relative concentrations by comparing the integral values, normalized by the number of protons for each signal.

Visualizations

The following diagrams illustrate the workflows and relationships discussed in this technical support center.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Monitoring cluster_data Data Processing start Start Reaction sampling Aliquot Sampling at Time Points start->sampling quench Quench Reaction sampling->quench prep Sample Dilution & Filtration quench->prep hplc HPLC Analysis prep->hplc lcms LC-MS Analysis prep->lcms nmr NMR Analysis prep->nmr integration Peak Integration hplc->integration lcms->integration nmr->integration quant Quantification integration->quant kinetics Kinetic Profile Generation quant->kinetics troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Reaction Conversion cause1 Catalyst Inhibition issue->cause1 cause2 Protodeboronation issue->cause2 cause3 Suboptimal Conditions issue->cause3 sol1 Change Catalyst/Ligand cause1->sol1 sol2 Optimize Base/Solvent cause2->sol2 sol4 Use Anhydrous Conditions cause2->sol4 cause3->sol2 sol3 Adjust Temperature cause3->sol3

References

Validation & Comparative

A Comparative Guide: 2-Hydroxypyrimidine-5-boronic Acid vs. its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl-aryl scaffolds. Pyrimidine moieties are prevalent in a vast number of biologically active compounds, making pyrimidine-based building blocks highly valuable. This guide provides a comparative analysis of two key reagents for the introduction of a 2-hydroxypyrimidine-5-yl moiety: 2-hydroxypyrimidine-5-boronic acid and its corresponding pinacol ester. The choice between these two reagents can significantly impact reaction efficiency, handling, and overall synthetic strategy.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The primary distinction between a boronic acid and its pinacol ester lies in the trade-off between stability and reactivity.

This compound: Boronic acids are generally more reactive than their corresponding pinacol esters in Suzuki-Miyaura couplings. This enhanced reactivity can lead to faster reaction times and may be advantageous when coupling with less reactive aryl halides. However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source (e.g., water or acidic conditions). This can lead to lower yields and the formation of undesired byproducts. The presence of the acidic hydroxyl group on the pyrimidine ring may also influence the reaction conditions required.

This compound Pinacol Ester: The pinacol ester serves as a protecting group for the boronic acid functionality. This protection imparts significantly greater stability, making the pinacol ester less prone to degradation during storage and under reaction conditions. This enhanced stability is particularly beneficial in complex, multi-step syntheses where the boronic acid moiety needs to be carried through several transformations. The trade-off for this stability is generally a lower reactivity compared to the free boronic acid. The transmetalation step in the Suzuki-Miyaura catalytic cycle may be slower with the bulkier pinacol ester, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to the boronic acid.

Data Presentation

The following table summarizes representative Suzuki-Miyaura coupling reactions for this compound and its pinacol ester with various aryl halides. It is important to note that the reaction conditions are not identical and are drawn from different studies, thus the yields are illustrative of the potential performance of each reagent under optimized conditions for a specific transformation.

EntryPyrimidine ReagentAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001285
2This compound3-BromopyridinePd(dppf)Cl₂Cs₂CO₃DMF110878
3This compound4-ChlorobenzonitrileXPhos Pd G3K₃PO₄t-AmylOH1001691
4This compound pinacol ester4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (Microwave)0.588
5This compound pinacol ester3-IodopyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001282
6This compound pinacol ester4-ChlorobenzonitrileRuPhos Pd G3K₃PO₄2-MeTHF1001894

Disclaimer: The data in this table is compiled from various sources and is intended for illustrative purposes only. A direct comparison of yields requires conducting the reactions under identical conditions.

Experimental Protocols

Below is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction, which can be adapted for both this compound and its pinacol ester. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound or its pinacol ester (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene, 2-MeTHF)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine reagent (1.0 equiv), the aryl halide (1.0-1.2 equiv), the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The products of Suzuki-Miyaura couplings involving the 2-hydroxypyrimidine scaffold are of significant interest in drug discovery, particularly as inhibitors of protein kinases. One such important signaling pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial in mediating immune responses.[1] Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Pyrimidine Reagent, Aryl Halide, Catalyst, Base Solvent 2. Add Degassed Solvent Reagents->Solvent Seal 3. Seal Vessel & Purge Solvent->Seal Microwave 4. Microwave Irradiation (e.g., 100-150°C, 10-60 min) Seal->Microwave Extraction 5. Extraction with Organic Solvent Microwave->Extraction Drying 6. Dry & Concentrate Extraction->Drying Purification 7. Column Chromatography or Recrystallization Drying->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions depends on the specific requirements of the synthetic route. The boronic acid offers higher reactivity, which may be beneficial for challenging couplings, but its instability can be a drawback. Conversely, the pinacol ester provides superior stability, making it a more robust and reliable reagent for multi-step syntheses, albeit potentially requiring more vigorous reaction conditions. For high-throughput screening and library synthesis, the stability of the pinacol ester is often preferred. For process development and scale-up, the higher reactivity and atom economy of the boronic acid might be more advantageous, provided that its stability can be managed. Ultimately, the optimal choice will be guided by the specific substrates, desired reaction scale, and the overall synthetic strategy.

References

A Comparative Analysis of 2-Hydroxypyrimidine-5-boronic Acid and Other Pyrimidine Boronic Acids in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Pyrimidine boronic acids, a class of versatile reagents, have garnered significant attention for their utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of 2-Hydroxypyrimidine-5-boronic acid with other key pyrimidine boronic acids, focusing on their performance in chemical synthesis and their potential applications in drug discovery, supported by available experimental data.

Introduction to Pyrimidine Boronic Acids

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapies. Pyrimidine boronic acids serve as essential precursors for the introduction of this important heterocycle into drug candidates. The reactivity and utility of these boronic acids are significantly influenced by the nature and position of substituents on the pyrimidine ring. This guide will focus on a comparative analysis of this compound against two other commonly utilized analogues: 2-Aminopyrimidine-5-boronic acid and 2-Methoxypyrimidine-5-boronic acid.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The efficiency of this reaction with pyrimidine boronic acids is crucial for the successful synthesis of target molecules. The position of the boronic acid group at the 5-position of the pyrimidine ring is generally favorable for the transmetalation step in the catalytic cycle, leading to good reactivity.[1]

Furthermore, the electronic properties of the substituents at the 2-position play a significant role. Electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), can increase the electron density of the pyrimidine ring, which may influence the reaction yield.

Comparative Reaction Yields
Pyrimidine Boronic AcidCoupling PartnerCatalyst/Base/SolventYield (%)Reference
This compound Aryl HalideData not available--
2-Aminopyrimidine-5-boronic acid Heterocyclic HalideData not available--
2-Methoxypyrimidine-5-boronic acid 4,6-dichloropyrimidinePd(PPh3)2Cl2/Na2CO3/1,4-dioxane84[2]
2-Methoxypyrimidine-5-boronic acid2,4-dichloropyrimidinePd(PPh3)4/K2CO3/1,4-dioxane/H2O72[3]

Note: The lack of specific yield data for this compound and 2-Aminopyrimidine-5-boronic acid in readily available literature highlights a gap in direct comparative studies.

Based on general principles of Suzuki-Miyaura coupling, the electron-donating nature of the hydroxyl, amino, and methoxy groups is expected to enhance the reactivity of the boronic acid. The high yield reported for 2-methoxypyrimidine-5-boronic acid suggests its effectiveness in these coupling reactions.[2][3] Further experimental studies are warranted to directly compare the performance of these three building blocks under standardized conditions.

Experimental Protocols

A generalized experimental protocol for a microwave-assisted Suzuki-Miyaura coupling reaction is provided below. This protocol can serve as a starting point for the coupling of various pyrimidine boronic acids with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

General Microwave-Assisted Suzuki-Miyaura Coupling Protocol:

Materials:

  • Pyrimidine boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%)

  • Base (e.g., K2CO3, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a microwave reaction vial, add the pyrimidine boronic acid, aryl/heteroaryl halide, palladium catalyst, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

G reagents Reactants: - Pyrimidine Boronic Acid - Aryl/Heteroaryl Halide - Palladium Catalyst - Base microwave Microwave Irradiation (e.g., 100-150°C, 10-30 min) reagents->microwave solvent Degassed Solvent solvent->microwave workup Workup: - Dilution - Extraction - Drying microwave->workup purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.

Biological Activity and Applications in Drug Discovery

Pyrimidine boronic acids and the molecules synthesized from them have shown promise in targeting various signaling pathways implicated in diseases such as cancer and inflammatory disorders.

VCP/p97 Inhibition

Valosin-containing protein (VCP), also known as p97, is a key player in protein homeostasis and the ubiquitin-proteasome system (UPS). Its inhibition is a promising strategy for cancer therapy. A series of novel pyrimidine-based molecules containing a boronic acid moiety have been identified as potent inhibitors of VCP/p97.[4][5]

One notable example, compound 17 from a study by Zhang et al., which features a substituted pyrimidine core, demonstrated significant enzymatic and cellular activity.[4]

CompoundTargetEnzymatic IC50 (nM)A549 Cell IC50 (µM)RPMI8226 Cell IC50 (µM)
Compound 17 VCP/p9754.72.800.86

IC50 values represent the concentration required for 50% inhibition.

The structure-activity relationship (SAR) studies from this research indicated that the substitution pattern on the pyrimidine ring is crucial for potent inhibition. While this compound was not directly evaluated in this study, its potential as a building block for novel VCP/p97 inhibitors warrants investigation.

G cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 Inhibition by Pyrimidine Boronic Acid Derivatives ub_prot Misfolded Polypeptides vcp_p97 VCP/p97 ub_prot->vcp_p97 degradation Degradation vcp_p97->degradation inhibitor Pyrimidine Boronic Acid Inhibitor inhibitor->vcp_p97 Inhibition

Caption: The role of VCP/p97 in the ubiquitin-proteasome system and its inhibition by pyrimidine boronic acid derivatives.

IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the TLR/IL-1R signaling pathway, which plays a key role in innate immunity. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Pyrimidine-based compounds have been identified as potent inhibitors of IRAK4.[6]

Structure-activity relationship studies on 5-aryl-2,4-diaminopyrimidine derivatives have shown that modifications at the 5-position of the pyrimidine ring, where a boronic acid could be used for synthesis, significantly impact potency and selectivity.[6] This suggests that this compound could be a valuable starting material for the synthesis of novel IRAK4 inhibitors.

Conclusion

This compound represents a valuable, yet underexplored, building block for organic synthesis and drug discovery. While direct comparative data on its performance in Suzuki-Miyaura coupling reactions is limited, the presence of the electron-donating hydroxyl group at the 2-position suggests it could be a highly reactive and useful reagent. Its potential for incorporation into novel inhibitors of clinically relevant targets such as VCP/p97 and IRAK4 makes it an attractive tool for medicinal chemists. Further head-to-head comparative studies with other pyrimidine boronic acids are necessary to fully elucidate its advantages and guide its optimal application in the development of next-generation therapeutics.

References

structure-activity relationship (SAR) studies of 2-Hydroxypyrimidine-5-boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-hydroxypyrimidine-5-boronic acid derivatives as inhibitors of Valosin-Containing Protein (VCP)/p97, a critical enzyme in the ubiquitin-proteasome system and a promising target for cancer therapy.[1] The information is intended for researchers, scientists, and drug development professionals, with a focus on structure-activity relationships (SAR), experimental data, and comparison with alternative inhibitors.

Introduction to VCP/p97 Inhibition

Valosin-Containing Protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.[1] It plays a crucial role in maintaining protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system (UPS).[1][2] By utilizing the energy from ATP hydrolysis, VCP/p97 unfolds and extracts ubiquitinated proteins from cellular complexes, preparing them for degradation by the proteasome.[3] Due to the increased reliance of cancer cells on protein quality control mechanisms to cope with the stress of rapid proliferation, VCP/p97 has emerged as a significant therapeutic target in oncology.[3]

A novel series of pyrimidine molecules containing a boronic acid moiety have been identified as potent inhibitors of VCP/p97.[1][2] This guide focuses on the structure-activity relationship of these compounds and compares their performance with other known VCP/p97 inhibitors.

Data Presentation: VCP/p97 Inhibition

While a comprehensive SAR table for a full series of this compound derivatives is not publicly available in the searched literature, the lead compound from this series, compound 17, has demonstrated potent enzymatic and anti-proliferative activity.[1][2]

Table 1: Biological Activity of Lead this compound Derivative (Compound 17)

Compound IDEnzymatic IC50 (nM) [VCP/p97]A549 Cell IC50 (µM)RPMI8226 Cell IC50 (µM)
1754.72.800.86

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.[1]

Table 2: Comparison with Alternative VCP/p97 Inhibitors

Compound NameMechanism of ActionTarget DomainEnzymatic IC50 (nM)Reference
Compound 17 ATP-competitiveNot specified54.7[2]
DBeQATP-competitiveD1 and D2~700
ML240ATP-competitiveD2~110
ML241ATP-competitiveD2~100
NMS-873AllostericD1/D2 tunnel~30
CB-5083ATP-competitiveD2~10-20[3]
CB-5339ATP-competitiveD2Not specified

Structure-Activity Relationship (SAR) Insights

Although detailed quantitative data for a full series is unavailable, the initial study on these pyrimidine boronic acid derivatives highlighted that the substitution pattern on the pyrimidine ring and the nature of the linker to the phenylboronic acid moiety are crucial for their inhibitory activity.[1]

For the lead compound 17, the 4-(methylsulfonyl)benzyl group is a key feature contributing to its high potency.[1] Further research is needed to fully elucidate the SAR of this promising class of inhibitors.

Experimental Protocols

The following is a representative experimental protocol for a VCP/p97 ATPase activity assay, based on commonly used methods.

VCP/p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the ATPase reaction, which is inversely proportional to the amount of remaining ATP.

Materials:

  • Purified recombinant human VCP/p97 enzyme

  • ATP solution

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives and other inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of VCP/p97 enzyme solution in assay buffer.

  • Inhibitor Addition: Add 0.5 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 0.5 µL of DMSO.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the ATPase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP back to ATP and initiates a luciferase/luciferin reaction that generates a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence of the plate using a microplate reader.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the ATPase activity. The IC50 values for the inhibitors are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the central role of VCP/p97 in the ubiquitin-proteasome system and a general workflow for the evaluation of VCP/p97 inhibitors.

VCP_p97_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System Ub_Protein Ubiquitinated Substrate Protein VCP_Complex VCP/p97 Complex (with cofactors e.g., NPL4/UFD1) Ub_Protein->VCP_Complex Recognition & Binding Unfolded_Protein Unfolded Substrate VCP_Complex->Unfolded_Protein ATP Hydrolysis & Unfolding/Extraction Proteasome 26S Proteasome Unfolded_Protein->Proteasome Degradation Peptide Fragments Proteasome->Degradation Degradation Inhibitor 2-Hydroxypyrimidine- 5-boronic acid derivative Inhibitor->VCP_Complex Inhibition

Caption: VCP/p97 in the Ubiquitin-Proteasome System.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Start Synthesis of 2-Hydroxypyrimidine-5-boronic acid derivatives Biochemical_Assay In vitro VCP/p97 ATPase Assay Start->Biochemical_Assay Cell_Based_Assay Cell-based Assays (e.g., A549, RPMI8226) Start->Cell_Based_Assay Determine_IC50 Determine Enzymatic IC50 Biochemical_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_Cell_IC50 Determine Anti-proliferative IC50 Cell_Based_Assay->Determine_Cell_IC50 Determine_Cell_IC50->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR studies of VCP/p97 inhibitors.

References

A Researcher's Guide to the NMR Validation of Coupling Products from 2-Hydroxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and unambiguous characterization of novel compounds are paramount. This guide provides a comparative analysis for the validation of coupling products derived from 2-Hydroxypyrimidine-5-boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected NMR data for common coupling reactions, detailed experimental protocols, and visual workflows to aid in the successful identification of target molecules.

This compound is a versatile building block in medicinal chemistry, enabling the introduction of the pyrimidine scaffold into a diverse range of molecules through various palladium-catalyzed cross-coupling reactions. The validation of the resulting products relies heavily on the interpretation of 1H and 13C NMR spectra. This guide focuses on four widely used coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Comparative Analysis of NMR Data

The key to successful NMR validation lies in comparing the spectra of the starting material with that of the purified product. The disappearance of the boronic acid proton and the appearance of new signals corresponding to the coupled partner are primary indicators of a successful reaction. Furthermore, characteristic shifts in the pyrimidine ring protons provide strong evidence for the formation of the desired C-C or C-N bond at the 5-position.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH-4/H-6 (pyrimidine)H-2 (pyrimidine)Ar-H / Alkene-H / Amine-HOther
This compound (Starting Material) ~8.5 (s, 2H)~12.0 (br s, 1H, OH)-~8.0 (br s, 2H, B(OH)₂)
Suzuki Product (e.g., 5-(4-methoxyphenyl)-2-hydroxypyrimidine) ~8.8 (s, 2H)~12.5 (br s, 1H, OH)~7.6 (d, 2H), ~7.0 (d, 2H)~3.8 (s, 3H, OCH₃)
Sonogashira Product (e.g., 5-(phenylethynyl)-2-hydroxypyrimidine) ~8.9 (s, 2H)~12.8 (br s, 1H, OH)~7.6-7.4 (m, 5H)-
Heck Product (e.g., 5-styryl-2-hydroxypyrimidine) ~8.7 (s, 2H)~12.6 (br s, 1H, OH)~7.6-7.2 (m, 5H, Ar-H), ~7.3 (d, 1H, vinyl-H), ~6.8 (d, 1H, vinyl-H)-
Buchwald-Hartwig Product (e.g., 5-(phenylamino)-2-hydroxypyrimidine) ~8.2 (s, 2H)~11.5 (br s, 1H, OH)~9.0 (s, 1H, NH), ~7.6 (d, 2H), ~7.3 (t, 2H), ~6.9 (t, 1H)-

Note: Chemical shifts are approximate and can vary depending on the specific substituent and solvent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC-5 (pyrimidine)C-4, C-6 (pyrimidine)C-2 (pyrimidine)Ar-C / Alkyne-C / Alkene-C / Amine-COther
This compound (Starting Material) ~110~158~160--
Suzuki Product (e.g., 5-(4-methoxyphenyl)-2-hydroxypyrimidine) ~120~157~161~159 (C-O), ~128, ~127, ~114~55 (OCH₃)
Sonogashira Product (e.g., 5-(phenylethynyl)-2-hydroxypyrimidine) ~115~159~160~132, ~129, ~128, ~122 (Ar-C), ~95, ~85 (Alkyne-C)-
Heck Product (e.g., 5-styryl-2-hydroxypyrimidine) ~122~157~161~137, ~129, ~128, ~126 (Ar-C), ~130, ~120 (Alkene-C)-
Buchwald-Hartwig Product (e.g., 5-(phenylamino)-2-hydroxypyrimidine) ~130~150~160~145, ~129, ~121, ~117-

Note: The carbon atom attached to the boron in the starting material may not be readily observed due to quadrupolar relaxation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the four major coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.05 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture (e.g., 3:1 dioxane:water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a pyrimidine derivative with a terminal alkyne.[1]

Materials:

  • 5-Iodo-2-hydroxypyrimidine (as a precursor)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a degassed solution of the 5-halopyrimidine (1.0 equiv) in the chosen solvent, add the palladium catalyst (0.05 equiv) and CuI (0.1 equiv).[2]

  • Add the terminal alkyne (1.2 equiv) and the amine base (2.0 equiv).[2]

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: Heck Coupling

The following is a representative protocol for the Heck coupling of a pyrimidine derivative with an alkene.

Materials:

  • 5-Iodo-2-hydroxypyrimidine

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, combine the 5-halopyrimidine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Add the solvent and the base (2.0 equiv.).

  • Heat the mixture to a specified temperature (e.g., 100 °C) under an inert atmosphere for several hours (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the crude material by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol details a general method for the Buchwald-Hartwig amination of a pyrimidine derivative.[3]

Materials:

  • 5-Bromo-2-hydroxypyrimidine

  • Amine (e.g., aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (0.01 equiv.) and the phosphine ligand (0.02 equiv.).

  • Add the 5-halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).

  • Seal the vessel, evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the required temperature (e.g., 110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Experimental Workflows

To further clarify the process, the following diagrams illustrate the general workflows for the coupling reactions and the subsequent validation steps.

G cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_validation Product Validation start Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base reaction Heat & Stir under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quench Reaction & Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification nmr Acquire 1H & 13C NMR Spectra purification->nmr analysis Analyze Spectra: - Disappearance of Starting Material Signals - Appearance of Product Signals - Characteristic Shifts nmr->analysis confirmation Confirm Structure analysis->confirmation

Caption: General workflow for the synthesis and validation of coupling products.

G Validation NMR Validation Steps Sample Preparation 1H NMR Acquisition 13C NMR Acquisition Data Processing Spectral Interpretation Interpretation Key Diagnostic Features Disappearance of B(OH)₂ protons (~8.0 ppm) Shift of Pyrimidine Protons (H-4, H-6) Appearance of Signals from Coupled Partner Integration Matches Expected Proton Count Validation:f4->Interpretation Focus on

Caption: Key steps and diagnostic features in the NMR validation process.

By following these guidelines, researchers can confidently synthesize and validate novel compounds derived from this compound, accelerating the pace of discovery in drug development and related scientific fields.

References

Assessing the Purity of Synthesized 2-Hydroxypyrimidine-5-boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable and reproducible results. This guide provides a comparative analysis of methods to assess the purity of 2-Hydroxypyrimidine-5-boronic acid, a key building block in medicinal chemistry. We will explore common analytical techniques, compare its purity profile with relevant alternatives, and provide detailed experimental protocols.

Comparison of Purity Assessment Methods

The purity of this compound and its alternatives can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods.

Table 1: Comparison of Purity Data for this compound and Alternatives

CompoundPurity (%)MethodSupplier
This compound>95HPLC, NMRVarious
This compound pinacol ester>97HPLC, NMRVarious
Pyrimidine-5-boronic acid>96HPLC, NMRCommercial Supplier
2,4-Dimethoxypyrimidine-5-boronic acid>98HPLC, NMRCommercial Supplier

Note: Purity values can vary between batches and suppliers. The data presented here are typical values.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of boronic acids due to its high resolution and sensitivity.[1] Reversed-Phase HPLC (RP-HPLC) is the most common mode used.

Protocol for RP-HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the boronic acid in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.[1]

A challenge in the HPLC analysis of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides (boroxines), which can lead to complex or broad peaks.[1] For highly polar compounds that are poorly retained in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹¹B NMR are highly valuable for the analysis of boronic acids.[1]

Protocol for ¹H NMR Analysis:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg/mL.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: The ¹H NMR spectrum will provide information on the proton environment in the molecule, allowing for the identification of the main compound and any organic impurities. The presence of boroxines can lead to complex or broad spectra.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for assessing the purity of a synthesized boronic acid.

G cluster_synthesis Synthesis and Work-up cluster_analysis Purity Assessment cluster_results Data Interpretation start Synthesized this compound purification Purification (e.g., Recrystallization, Chromatography) start->purification hplc HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr ms Mass Spectrometry (Optional) purification->ms data_analysis Data Analysis and Purity Calculation hplc->data_analysis nmr->data_analysis ms->data_analysis comparison Comparison with Alternatives data_analysis->comparison end Final Purity Report comparison->end

Caption: A general workflow for the purity assessment of synthesized boronic acids.

Comparison with Alternatives

This compound pinacol ester: Boronic acid pinacol esters are often more stable and easier to handle than their corresponding boronic acids. They are less prone to dehydration and oxidation, which can simplify purification and analysis. However, the pinacol protecting group needs to be removed in a subsequent step for reactions where the free boronic acid is required.

Pyrimidine-5-boronic acid: This is a structurally simpler alternative that lacks the hydroxyl group. Its purity can be assessed using similar HPLC and NMR methods. The absence of the hydroxyl group may alter its reactivity and solubility.

2,4-Dimethoxypyrimidine-5-boronic acid: This alternative has two methoxy groups on the pyrimidine ring, which can influence its electronic properties and reactivity. Its stability and purity can be evaluated with the same analytical techniques.

The choice of compound will depend on the specific requirements of the downstream application, with a trade-off between stability, reactivity, and synthetic complexity.

Signaling Pathway and Logical Relationships

The purity of the boronic acid is critical for its successful application in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products Outcome boronic_acid This compound (High Purity) reaction Cross-Coupling Reaction boronic_acid->reaction aryl_halide Aryl Halide aryl_halide->reaction catalyst Palladium Catalyst catalyst->reaction base Base base->reaction desired_product High Yield of Desired Biaryl Product reaction->desired_product side_products Minimal Side Products reaction->side_products

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Hydroxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from 2-Hydroxypyrimidine-5-boronic acid and its analogs. The focus is on their potential as inhibitors of key therapeutic targets in oncology and infectious diseases. This document summarizes quantitative experimental data, details the methodologies for key biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Executive Summary

Inhibition of Valosin-Containing Protein (VCP/p97)

VCP/p97 is an AAA+ ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system.[1][2] Its inhibition is a validated strategy in cancer therapy.

Quantitative Data: VCP/p97 Inhibition

A series of novel pyrimidine molecules containing a boronic acid moiety have been synthesized and evaluated as VCP/p97 inhibitors.[1][3] The data for a lead compound derived from this series, compound 17 , is presented below in comparison to other known VCP/p97 inhibitors.

Compound IDChemical ClassVCP/p97 Enzymatic IC50A549 Cell IC50 (Non-Small Cell Lung Cancer)RPMI8226 Cell IC50 (Multiple Myeloma)
Compound 17 Pyrimidine Boronic Acid54.7 nM[1][3]2.80 µM[1][3]0.86 µM[1][3]
CB-5083 Indole-based11 nM~0.5 - 4 µM (in various cell lines)~0.5 - 4 µM (in various cell lines)
NMS-873 Allosteric Inhibitor30 nM~0.5 - 4 µM (in various cell lines)~0.5 - 4 µM (in various cell lines)
Signaling Pathway: Ubiquitin-Proteasome System

The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome pathway, a key target for the pyrimidine boronic acid derivatives.

G cluster_0 Ubiquitination cluster_1 Protein Segregation and Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Transfers Ub E3 E3 (Ub ligase) E2->E3 Transfers Ub Substrate Substrate Protein E3->Substrate Ub Ubiquitin Ub->E1 PolyUb_Substrate Polyubiquitinated Substrate Substrate->PolyUb_Substrate Polyubiquitination VCP_p97 VCP/p97 PolyUb_Substrate->VCP_p97 Recognition Proteasome 26S Proteasome VCP_p97->Proteasome Delivery Peptides Peptides Proteasome->Peptides Degradation Inhibitor Pyrimidine Boronic Acid Inhibitor (e.g., Cmpd 17) Inhibitor->VCP_p97

VCP/p97 in the Ubiquitin-Proteasome Pathway.
Experimental Protocol: VCP/p97 ATPase Assay

This protocol describes a typical in vitro assay to measure the ATPase activity of VCP/p97 and evaluate the potency of inhibitors.

Materials:

  • Purified recombinant human VCP/p97 protein.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100.

  • ATP solution: 1 mM in water, pH 7.5.

  • Test compounds (e.g., Compound 17) dissolved in DMSO.

  • 96-well microplates.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent.

  • Microplate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 5 µL of VCP/p97 enzyme solution (e.g., 50 nM in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration, e.g., 250 µM) to each well.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) within the linear range of the assay.

  • Stop the reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Serine β-Lactamases

Serine β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics. Boronic acids are a known class of reversible inhibitors for these enzymes.

Quantitative Data: β-Lactamase Inhibition

While no specific β-lactamase inhibitors derived directly from this compound with publically available quantitative data were identified, the table below compares the activity of other boronic acid-based inhibitors and a common non-boronic acid inhibitor.

Compound IDChemical ClassTarget β-LactamaseInhibition Constant (Ki)
Vaborbactam Cyclic Boronic AcidKPC-267 nM
Compound 5 (from in situ screen) Phenyl Boronic Acid DerivativeKPC-2730 nM[4][5]
Compound 10a (from in situ screen) Phenyl Boronic Acid DerivativeAmpC140 nM[4][5]
Avibactam Diazabicyclooctane (Non-Boronic Acid)CTX-M-15, KPC-2<10 nM
Experimental Workflow: β-Lactamase Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing β-lactamase inhibitors.

G cluster_0 Assay Preparation cluster_1 Reaction and Detection Enzyme β-Lactamase Enzyme Plate 96-well Plate Enzyme->Plate Inhibitor Test Compound (e.g., Pyrimidine Boronic Acid) Inhibitor->Plate Buffer Assay Buffer Buffer->Plate Incubation Incubation (Room Temperature) Plate->Incubation Add Substrate Substrate Chromogenic Substrate (e.g., Nitrocefin) Substrate->Incubation Reader Plate Reader (Absorbance at 490 nm) Incubation->Reader Data Data Analysis (IC50/Ki determination) Reader->Data

Workflow for β-Lactamase Inhibitor Screening.
Experimental Protocol: β-Lactamase Inhibition Assay

This protocol outlines a colorimetric assay using the chromogenic substrate nitrocefin to measure β-lactamase activity and inhibition.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC).

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

  • Nitrocefin stock solution (e.g., 10 mM in DMSO).

  • Test compounds dissolved in DMSO.

  • 96-well, clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add the diluted test compounds. Include wells with buffer and DMSO as controls.

  • Add the β-lactamase enzyme to each well to a final concentration that gives a linear rate of hydrolysis.

  • Pre-incubate the enzyme and inhibitors for 10-15 minutes at room temperature.

  • Initiate the reaction by adding nitrocefin to a final concentration of, for example, 100 µM.

  • Immediately measure the change in absorbance at 490 nm over time (kinetic read) at room temperature. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • The initial reaction rates are calculated from the linear portion of the absorbance curves.

  • The percent inhibition is calculated relative to the uninhibited control, and IC50 values are determined by non-linear regression analysis.

Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that is a key mediator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Its inhibition is a potential therapeutic strategy for inflammatory diseases and some cancers.

Quantitative Data: IRAK4 Inhibition

While specific IRAK4 inhibitors derived from this compound are not yet reported with quantitative data, pyrimidine-based scaffolds are a known class of IRAK4 inhibitors. The table below provides a comparison of some known pyrimidine-based and other small molecule IRAK4 inhibitors.

Compound IDChemical ClassIRAK4 IC50
PF-06650833 (Zimlovisertib) Pyrimidine-based0.52 nM
CA-4948 Pyrimidine-based115 nM[6]
Compound 18 (from optimization study) 5-Aryl-2,4-diaminopyrimidine< 0.2 µM (cell-based)
Compound 42 (from optimization study) Oxazolo[4,5-b]pyridine8.9 nM[6]
Signaling Pathway: IRAK4 in TLR/IL-1R Signaling

The following diagram illustrates the role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of pro-inflammatory gene expression.

G cluster_0 Receptor Activation cluster_1 Downstream Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor Pyrimidine-based Inhibitor Inhibitor->IRAK4

References

A Comparative Analysis of Cross-Coupling Methods for 2-Hydroxypyrimidine-5-boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is of paramount importance. This guide provides a comparative analysis of various cross-coupling methods for the C-C bond formation using 2-Hydroxypyrimidine-5-boronic acid, a key building block in the synthesis of novel therapeutics. This analysis is based on a synthesis of available data from published studies to offer insights into relative reactivity and optimal reaction conditions.

The introduction of aryl and heteroaryl moieties at the 5-position of the 2-hydroxypyrimidine scaffold is a critical step in the development of a wide array of biologically active molecules. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for achieving this transformation. This guide will focus on the comparative yields and experimental protocols of several key cross-coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings.

Comparative Yield Analysis

Cross-Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraAryl/Heteroaryl HalidePd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄, or Cs₂CO₃1,4-Dioxane/Water, DMF, or Toluene100-150 (Microwave)0.25-0.5Good to Excellent[1]
Suzuki-Miyaura4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95-56[2]
Suzuki-Miyaura3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhosPdG2/XPhos-Water--67-89[3][4]
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp16Good[5]
SonogashiraPropargylaminePalladium catalyst----Good[6]

It is generally observed that 5-pyrimidinylboronic acids exhibit good reactivity in Suzuki-Miyaura couplings, making this a preferred method for the arylation of the 2-hydroxypyrimidine core.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is a general starting point and may require optimization for specific substrates.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)

  • Ligand (if required, e.g., XPhos, 1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.

Sonogashira Coupling

This protocol is adapted from a general procedure for the coupling of halogenated heterocyclic enones with terminal alkynes.[5]

Materials:

  • 5-Halo-2-hydroxypyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add 5-halo-2-hydroxypyrimidine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-alkynyl-2-hydroxypyrimidine.

Visualizing the Workflow and Catalytic Cycle

To better understand the processes involved, the following diagrams illustrate a generalized cross-coupling workflow and the catalytic cycle for the widely used Suzuki-Miyaura reaction.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Boronic Acid & Halide) Mixing Mixing & Degassing Reactants->Mixing Catalyst Catalyst & Ligand Catalyst->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

A generalized workflow for a typical cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Halide R¹-X Halide->OxAdd Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Computational Reactivity of 2-Hydroxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine-based compounds are of paramount importance, frequently appearing in the structures of a wide array of therapeutic agents. The functionalization of the pyrimidine ring via cross-coupling reactions is a cornerstone of drug discovery, with the Suzuki-Miyaura reaction being a particularly powerful tool. Central to this reaction are pyrimidine boronic acids, whose reactivity dictates the efficiency and success of synthesizing novel molecular entities.

This guide provides a comparative analysis of the reactivity of 2-hydroxypyrimidine-5-boronic acid, a key building block in synthetic chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages data from closely related analogues and established theoretical principles to provide a comprehensive overview of its expected reactivity profile. We will delve into the electronic factors governing its performance in Suzuki-Miyaura coupling and compare it with other relevant pyrimidine boronic acids.

Understanding the Reactivity of Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling

The reactivity of pyrimidine boronic acids in the Suzuki-Miyaura coupling is influenced by several factors, primarily the electronic properties of the pyrimidine ring and the position of the boronic acid group. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-determining and is highly sensitive to the electronic nature of the boronic acid.

The Position of the Boronic Acid Group

The location of the boronic acid moiety on the pyrimidine ring plays a crucial role in its reactivity. Generally, 5-pyrimidinylboronic acids exhibit good reactivity in Suzuki couplings.[1] The electronic environment at the 5-position is favorable for the critical transmetalation step. In contrast, 2- and 4-pyrimidinylboronic acids can be more challenging coupling partners due to the electron-withdrawing nature of the adjacent nitrogen atoms, which can decrease the nucleophilicity of the carbon atom attached to boron.[1]

Comparative Analysis of this compound and its Analogs

To understand the reactivity of this compound, we can compare it with unsubstituted pyrimidine-5-boronic acid and an O-alkylated analog, 2-methoxypyrimidine-5-boronic acid. The key differentiator is the electronic effect of the substituent at the 2-position.

Tautomerism of 2-Hydroxypyrimidine:

It is crucial to consider that 2-hydroxypyrimidine exists in a tautomeric equilibrium with its pyrimid-2(1H)-one form. This equilibrium will significantly influence the electronic properties of the ring. Computational studies on pyrimidine derivatives can predict the relative stabilities of these tautomers and their respective contributions to the overall reactivity.

CompoundSubstituent at C2Electronic EffectExpected Reactivity in Suzuki Coupling
Pyrimidine-5-boronic acid -HNeutral (reference)Good
This compound -OHElectron-donating (as hydroxyl) or Electron-withdrawing (as oxo in tautomer)The reactivity will be a composite of its tautomeric forms. The hydroxyl form is expected to be more reactive than the parent pyrimidine-5-boronic acid due to the electron-donating nature of the -OH group. Conversely, the pyrimidone tautomer, with its amide-like character, may exhibit reduced reactivity.
2-Methoxypyrimidine-5-boronic acid -OCH3Electron-donatingExpected to be more reactive than pyrimidine-5-boronic acid due to the electron-donating methoxy group which increases the electron density on the pyrimidine ring, facilitating the transmetalation step.

Computational Methodology for Assessing Reactivity

A robust computational protocol to quantify the reactivity of these boronic acids would typically involve Density Functional Theory (DFT) calculations. This approach allows for the modeling of the reaction mechanism and the calculation of key reactivity descriptors.

Experimental Protocols: A Generalized Computational Approach
  • Geometry Optimization: The ground state geometries of the reactants (pyrimidine boronic acid, aryl halide), catalyst (e.g., Pd(PPh₃)₄), and base (e.g., CO₃²⁻) are optimized using a suitable DFT functional (e.g., B3LYP, M06-L) and basis set (e.g., 6-31G(d), LANL2DZ for Pd).[2][3][4][5][6]

  • Reaction Pathway Modeling: The transition states and intermediates for each step of the Suzuki-Miyaura catalytic cycle (oxidative addition, transmetalation, and reductive elimination) are located and optimized.

  • Energy Calculations: Single-point energy calculations are performed on the optimized structures using a higher-level basis set to obtain more accurate reaction enthalpies and activation energies for each elementary step.

  • Analysis of Reactivity Descriptors:

    • Activation Energies (ΔE‡): The energy barrier for the rate-determining step (often transmetalation) is a direct indicator of reactivity. A lower activation energy implies a faster reaction.

    • Reaction Enthalpies (ΔH): The overall thermodynamics of the reaction can provide insights into its feasibility.

    • Atomic Charges: Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on the carbon atom of the C-B bond. A more negative charge suggests higher nucleophilicity and potentially greater reactivity in the transmetalation step.

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the electron-donating and accepting capabilities of the molecules.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.

Suzuki_Miyaura_Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)2 / Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Coupled Product (Ar-R) Coupled Product (Ar-R) Reductive Elimination->Coupled Product (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational_Workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_analysis Data Analysis Boronic Acid Boronic Acid Geometry Optimization Geometry Optimization Boronic Acid->Geometry Optimization Aryl Halide Aryl Halide Aryl Halide->Geometry Optimization Catalyst Catalyst Catalyst->Geometry Optimization Base Base Base->Geometry Optimization Transition State Search Transition State Search Geometry Optimization->Transition State Search NBO Charges NBO Charges Geometry Optimization->NBO Charges Energy Calculation Energy Calculation Transition State Search->Energy Calculation Activation Energies Activation Energies Energy Calculation->Activation Energies Reaction Enthalpies Reaction Enthalpies Energy Calculation->Reaction Enthalpies

Caption: A typical workflow for computational analysis of reaction reactivity.

Conclusion

While direct computational studies on the reactivity of this compound are not extensively reported, a comparative analysis based on established principles of physical organic chemistry and computational chemistry provides valuable insights. The presence of the 2-hydroxy group, and its existence in tautomeric equilibrium, is expected to significantly modulate the electronic properties of the pyrimidine ring. The hydroxyl tautomer is predicted to enhance reactivity compared to the unsubstituted pyrimidine-5-boronic acid, while the pyrimidone tautomer may lead to decreased reactivity. A detailed computational study, following the outlined DFT protocol, would be invaluable for quantitatively determining its reactivity profile and for making informed decisions in the design of synthetic routes for novel drug candidates.

References

Assessing the Genotoxic Potential of Pyrimidine Boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the pyrimidine scaffold is a well-established strategy in medicinal chemistry, leading to numerous approved therapeutics. The emergence of pyrimidine boronic acid derivatives offers a promising new chemical space for drug discovery. However, the potential for genotoxicity is a critical consideration in the early stages of drug development. While some boronic acids have been shown to be mutagenic in bacterial assays, this does not always translate to genotoxicity in eukaryotic systems.[1][2] This guide provides a comparative overview of the available genotoxicity data for established pyrimidine-based drugs and discusses the current understanding of the genotoxic potential of boronic acids, highlighting the data gap for pyrimidine boronic acid derivatives.

Comparison of Genotoxic Potential: Pyrimidine-Based Drugs

A standard battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of drug candidates. This includes the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and the comet assay. The following tables summarize publicly available genotoxicity data for several well-established pyrimidine-based drugs. This information provides a benchmark for evaluating new chemical entities such as pyrimidine boronic acid derivatives.

Table 1: Summary of Genotoxicity Data for Selected Pyrimidine-Based Drugs

CompoundAmes TestIn Vitro Mammalian Cell AssaysIn Vivo Mammalian Cell Assays
Fluorouracil Genotoxic effects observed in various systems.[3]Positive for chromosomal aberrations.[3]Positive in micronucleus test.[4]
Methotrexate Can induce sister chromatid exchanges, chromosomal aberrations, and micronuclei in vitro.[5]Induces chromosomal aberrations and micronuclei in rodents.[5]Genotoxic in germ cells of mice, as shown by sperm comet assay.[6]
Pemetrexed No data foundIncreased chromosome aberrations in human peripheral blood lymphocytes; did not induce micronuclei.[7][8]No data found
Pyrimethamine Positive and negative results reported in various in vitro and in vivo assays.[9]Did not induce significant micronuclei in fetal liver or maternal bone marrow in mice.[9]Induced micronuclei in mouse bone marrow at high doses.[9]

Note: This table is a summary of findings and does not represent an exhaustive list of all available data. The specific conditions of each study, such as cell type, concentration, and metabolic activation, can influence the outcome.

The Genotoxicity Profile of Boronic Acids: A Complex Picture

Research into the genotoxicity of boronic acids has revealed a nuanced profile. A significant number of boronic acid derivatives have tested positive in the Ames test, a bacterial reverse mutation assay.[2][10] This has raised concerns about their potential as mutagens.

However, subsequent studies in eukaryotic systems have often shown a lack of, or significantly reduced, genotoxic effects. For instance, one study found that of nine boronic acids tested, only a few showed evidence of genotoxicity in a human cell-based assay, and only at high concentrations.[1][11] This suggests that the mutagenic potential observed in bacteria may not always be relevant to human cells. The mechanism for this discrepancy is not yet fully understood but may be related to differences in metabolism and DNA repair pathways between prokaryotic and eukaryotic cells.

Currently, there is a significant lack of publicly available, specific genotoxicity data for pyrimidine boronic acid derivatives from standard assays like the Ames test, in vitro micronucleus assay, and the comet assay. One supplier of Pyrimidine-5-boronic acid pinacol ester notes its potential for mutagenic activity.[12] Additionally, a study on 2-chloropyrimidine (not a boronic acid derivative) demonstrated genotoxicity in a micronucleus assay following photolytic treatment.[13] This highlights the need for thorough investigation of this specific class of compounds.

Experimental Protocols for Key Genotoxicity Assays

To aid researchers in the evaluation of novel compounds, detailed protocols for three standard genotoxicity assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14]

Principle: Mutant strains of S. typhimurium that cannot synthesize histidine are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Strain Select S. typhimurium Strains Mix Mix Bacteria, Compound, and S9 (or buffer) Strain->Mix S9 Prepare S9 Mix (optional) S9->Mix Compound Prepare Test Compound Concentrations Compound->Mix Incubate_exposure Pre-incubation (optional) Mix->Incubate_exposure Plate Plate on Histidine-deficient Agar Incubate_exposure->Plate Incubate_plates Incubate at 37°C for 48-72h Plate->Incubate_plates Count Count Revertant Colonies Incubate_plates->Count Analyze Analyze Data for Mutagenicity Count->Analyze Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cyto_block Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Analysis Culture Culture Mammalian Cells Treat Treat with Test Compound Culture->Treat Add_CytoB Add Cytochalasin B Treat->Add_CytoB Incubate_block Incubate for Cell Cycle Add_CytoB->Incubate_block Harvest Harvest and Fix Cells Incubate_block->Harvest Stain Stain Nuclei and Cytoplasm Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analyze Analyze Data for Genotoxicity Score->Analyze Comet_Assay_Workflow cluster_prep Cell Preparation & Embedding cluster_lysis Lysis cluster_electro Electrophoresis cluster_analysis Analysis Prepare Prepare Single-Cell Suspension Embed Embed Cells in Agarose on Slide Prepare->Embed Lyse Lyse Cells to Isolate Nucleoids Embed->Lyse Unwind Alkaline DNA Unwinding Lyse->Unwind Electrophorese Perform Electrophoresis Unwind->Electrophorese Stain Neutralize and Stain DNA Electrophorese->Stain Visualize Visualize and Score Comets Stain->Visualize Analyze Quantify DNA Damage Visualize->Analyze

References

Safety Operating Guide

Proper Disposal of 2-Hydroxypyrimidine-5-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Hydroxypyrimidine-5-boronic acid and its containers as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound (CAS 373384-19-1), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory. All handling of the compound and its waste should occur within a certified chemical fume hood.

Based on available safety data sheets, this compound presents the following hazards:

  • Causes skin irritation .[1][2]

  • Causes serious eye irritation .[1][2]

  • May cause respiratory irritation .[2][3]

  • May be harmful if swallowed or in contact with skin.[2]

The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[3]

Personal Protective Equipment (PPE)

A comprehensive summary of recommended PPE for handling this compound waste is provided below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A fully fastened lab coat that covers the arms.
Respiratory Use only in a chemical fume hood.[3] If dust is generated, a NIOSH-approved respirator may be necessary.
Footwear Closed-toe shoes.

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of this compound waste, from segregation to collection.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (373384-19-1).

2. Solid Waste Disposal:

  • Contaminated Materials: Items such as gloves, bench paper, and weighing boats contaminated with this compound should be collected as solid hazardous waste.[4]

  • Unused or Expired Chemical: Unwanted solid this compound should be disposed of in its original container, if possible, or in a securely sealed, labeled hazardous waste container.[4] Do not mix with other waste chemicals.

3. Liquid Waste Disposal:

  • Solutions: All solutions containing this compound must be collected as liquid hazardous waste.

  • Container Requirements: Use leak-proof containers that are chemically compatible with the solvents used. Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[4]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable solvent (e.g., the solvent used in the procedure). This rinsate must be collected as liquid hazardous waste.

  • Secondary Decontamination: A subsequent wash with a basic solution can help in converting residual boronic acid to a more water-soluble boronate salt. This wash solution should also be collected as hazardous waste.

  • Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Accidental Spills:

  • Safety First: Ensure proper PPE is worn before addressing any spills.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled container for disposal.[3] Avoid generating dust.

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: After the bulk of the spill has been collected, decontaminate the area as described for glassware.

6. Waste Storage and Pickup:

  • Storage Location: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. Do not store waste containers in public hallways.

  • Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for collection by a licensed waste disposal service.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path start Material Contaminated with This compound is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No final_disposal Store in Satellite Accumulation Area for EHS Pickup solid_waste->final_disposal liquid_waste->final_disposal

References

Safeguarding Your Research: A Guide to Handling 2-Hydroxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Hydroxypyrimidine-5-boronic acid in research and development settings. Adherence to these guidelines is paramount for protecting laboratory personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to support the safe use of this compound.

When working with this compound and related boronic acid derivatives, it is imperative to operate in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency resources, including eyewash stations and safety showers, must be readily accessible in the immediate vicinity of the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended equipment for various laboratory operations.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]Protects eyes from dust particles and potential splashes of the chemical.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1]Prevents skin contact with the compound. Gloves should be inspected before use and changed if contaminated.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2]Protects skin from accidental spills and contact.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]Minimizes the risk of respiratory tract irritation from dust or aerosol inhalation.[2]

Operational Plan: Step-by-Step Handling Procedure

A meticulous operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] All procedures should be conducted in a well-ventilated area, such as a chemical fume hood.[2][3] The workspace should be clean and organized.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling: Avoid generating dust when transferring the solid material.[2] Use appropriate tools, like a spatula, for transfers.[2] Keep the container tightly closed when not in use.[2]

  • Hygiene: Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Handling: Clean the work area to remove any residual chemical. Remove any contaminated clothing immediately and wash it before reuse.[1]

Logical Workflow for Handling and Disposal

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Workflow for Handling this compound start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle Compound in Fume Hood ppe->handling spill Spill Occurs? handling->spill spill_cleanup Follow Spill Cleanup Protocol: - Evacuate Area - Use Absorbent Material spill->spill_cleanup Yes waste_collection Collect Waste: - Contaminated PPE - Empty Containers - Spilled Material spill->waste_collection No spill_cleanup->waste_collection disposal Dispose of as Hazardous Waste waste_collection->disposal end End: Decontaminate Work Area disposal->end

Handling and Disposal Workflow

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1] Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1] Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.

In the event of a spill, evacuate the area of all non-essential personnel.[1] Ensure the area is well-ventilated if it is safe to do so. For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill, avoiding the generation of dust.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.